9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
Description
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Properties
IUPAC Name |
[6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNRUMUBVLZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a naturally occurring diterpenoid taxane (B156437) isolated from various species of the yew tree (Taxus). As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696), this compound has garnered interest within the scientific community for its potential biological activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, isolation, and what is currently known about its biological effects. While extensive research on this specific taxane is limited, this document consolidates the existing data to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
The genus Taxus is a rich source of complex diterpenoids known as taxanes. These compounds are characterized by a unique taxane skeleton and have demonstrated a wide range of biological activities, most notably cytotoxic effects against various cancer cell lines. The discovery of paclitaxel (Taxol®) revolutionized cancer chemotherapy and spurred intensive investigation into other taxane analogues for their therapeutic potential. This compound is one such analogue, distinguished by its specific substitution pattern on the taxane core. This guide aims to present a detailed summary of the current knowledge of this compound.
Physicochemical Properties
Based on available data, the physicochemical properties of this compound and its close analogue, 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol, are summarized below. It is important to note that some of these properties are predicted and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₀O₁₀ | PubChem |
| Molecular Weight | 572.6 g/mol | PubChem |
| CAS Number | 172486-22-5 | PubChem |
| Alternate CAS Number | 227011-48-5 | Biopurify |
| Class | Diterpenoid | Biopurify |
| Predicted Boiling Point | 694.2 ± 55.0 °C | ChemicalBook |
| Predicted Density | 1.32 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 13.01 ± 0.70 | ChemicalBook |
Isolation and a General Experimental Protocol
Experimental Workflow: General Isolation of Taxanes
Caption: A generalized workflow for the isolation and purification of taxanes.
Methodology:
-
Plant Material Preparation: The collected plant material (e.g., bark or needles of Taxus baccata) is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the taxoids.
-
Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between a non-polar solvent like hexane (to remove lipids and other non-polar compounds) and a more polar solvent system. Further partitioning with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, is used to isolate the taxane-rich fraction.
-
Chromatographic Separation: The taxane-rich fraction is then subjected to various chromatographic techniques for separation. This typically starts with column chromatography over silica gel, followed by further separation using techniques like Sephadex column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual taxanes is usually achieved by preparative reverse-phase HPLC.
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
Currently, there is a significant lack of publicly available data on the specific biological activity of this compound. While many taxanes exhibit cytotoxic properties by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis, it is not confirmed if this specific compound shares this mechanism.
One study that evaluated a series of known taxane compounds for their cytotoxicity against MCF-7 and HCT116 human cancer cell lines reported that none of the tested compounds showed considerable cytotoxic activity. However, it is not explicitly clear if this compound was included in this particular screen.
Hypothesized Signaling Pathway for Taxane-Induced Cytotoxicity
Although not specifically demonstrated for this compound, the general mechanism of action for cytotoxic taxanes involves the stabilization of microtubules. This disruption of normal microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: A potential signaling pathway for taxane-induced apoptosis.
Conclusion and Future Directions
This compound remains a relatively understudied taxane. While its chemical structure and source have been identified, there is a critical need for further research to elucidate its biological activity and potential therapeutic applications. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxicity of the purified compound against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanism by which it may exert any biological effects, including its interaction with tubulin and its impact on cell cycle progression and apoptosis.
-
In Vivo Efficacy: Should in vitro studies show promise, evaluating the compound's efficacy and safety in preclinical animal models.
The information compiled in this guide serves as a starting point for researchers interested in exploring the potential of this natural product. The rich chemical diversity of taxanes suggests that even seemingly minor structural modifications can lead to significant differences in biological activity, making this compound a compound worthy of further investigation.
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, a diterpenoid natural product. This document details the physicochemical properties, spectroscopic data, and the experimental methodologies integral to its structural determination, presenting the information in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
| Property | Value | Source |
| Compound Name | This compound | [1][2][3] |
| Molecular Formula | C₃₁H₄₀O₁₀ | [1][3] |
| Molecular Weight | 572.6 g/mol | [1][3] |
| Natural Source | Stem bark of Taxus baccata L. cv. stricta | [1][2] |
| Compound Type | Diterpenoid | [1] |
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound was established through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) was employed to confirm the molecular formula, while extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy provided the detailed connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides crucial information on the chemical environment of each hydrogen atom in the molecule. The following table summarizes the expected proton chemical shifts (δ) in parts per million (ppm), their multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data to be populated from original research article |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. The table below outlines the expected carbon chemical shifts.
| Carbon | Chemical Shift (δ, ppm) |
| Data to be populated from original research article |
Experimental Protocols
The isolation and structure elucidation of a novel natural product like this compound follows a systematic workflow. The methodologies outlined below are based on standard practices for the characterization of taxane (B156437) diterpenoids.
Isolation and Purification
-
Extraction: The dried and powdered stem bark of Taxus baccata is subjected to solvent extraction, typically using methanol (B129727) or a chloroform/methanol mixture, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their solubility.
-
Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques. This multi-step process may include:
-
Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): For fine purification of the target compound.
-
High-Speed Counter-Current Chromatography (HSCCC): As reported in the original isolation of this compound, this technique is particularly effective for separating complex mixtures of natural products.[1][2]
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to piece together the molecular structure:
-
¹H NMR: To identify the proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the carbon skeleton and placing functional groups.
-
NOESY/ROESY: These experiments are used to determine the through-space proximity of protons, providing critical information for establishing the relative stereochemistry of the molecule.
-
Visualizing the Process and Structure
To aid in the conceptualization of the structure and the elucidation process, the following diagrams are provided.
This guide serves as a foundational resource for understanding the intricate process of natural product structure elucidation. The combination of detailed experimental protocols and comprehensive spectroscopic data analysis is paramount to accurately defining the molecular architecture of complex molecules like this compound, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
An In-depth Technical Guide on 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
CAS Number: 227011-48-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed biological activity and experimental data for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A (CAS 227011-48-5) are not extensively available in the public scientific literature. This guide provides a comprehensive overview based on the known characteristics of the broader class of taxane (B156437) and abeotaxane diterpenoids, offering insights into its probable mechanism of action and standard experimental protocols for its evaluation.
Introduction
This compound is a diterpenoid belonging to the taxane family, a class of compounds that have yielded some of the most significant chemotherapeutic agents in modern medicine.[1] Isolated from the stem-barks of Taxus baccata L. cv. stricta, this compound possesses a complex chemical structure that is characteristic of taxanes.[2] Taxanes, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties, which stem from their unique mechanism of action targeting microtubules.
This technical guide serves to consolidate the available chemical information for this compound and to provide a framework for its potential biological investigation based on the activities of structurally related compounds.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information resources.
| Property | Value | Source |
| CAS Number | 227011-48-5 | [1][2][3][4] |
| Molecular Formula | C₃₁H₄₀O₁₁ | [1] |
| Molecular Weight | 588.65 g/mol | [1] |
| Alternate Molecular Formula | C₃₁H₄₀O₁₀ | [5] |
| Alternate Molecular Weight | 572.6 g/mol | [5] |
| Type of Compound | Diterpenoid | [1][2] |
| Natural Source | Stem-barks of Taxus baccata L. cv. stricta | [2] |
| Appearance | Powder | [2][3] |
| Purity | ≥98% | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Note: A discrepancy in the molecular formula and weight has been noted between different sources and requires experimental verification.
Probable Mechanism of Action: Insights from the Taxane Family
While specific studies on the mechanism of action of this compound are not available, its structural classification as a taxane strongly suggests that it functions as a microtubule-stabilizing agent.
Microtubule Dynamics and the Role of Taxanes:
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function.
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and lead to a cascade of cellular events:
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Mitotic Arrest: The inability of the mitotic spindle to disassemble properly halts the cell cycle at the G2/M phase, preventing cell division.
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Disruption of Cellular Transport: Stabilized microtubules interfere with the normal trafficking of vesicles and organelles within the cell.
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Induction of Apoptosis: Prolonged mitotic arrest and cellular stress trigger programmed cell death (apoptosis).
The following diagram illustrates the generally accepted signaling pathway for taxane-induced apoptosis.
Caption: Hypothesized mechanism of action for this compound.
Recommended Experimental Protocols for Biological Evaluation
To elucidate the specific biological activities of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols are standard methodologies used for the characterization of novel taxane derivatives.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxic effects of the compound against a panel of human cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], OVCAR-3 [ovarian]) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emapunil | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C31H40O10 | CID 5316351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 227011-48-5 | 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A [phytopurify.com]
Unveiling the Natural Provenance of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Source Identification
The primary and sole identified natural source of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is the stem-bark of Taxus baccata L. cv. stricta , a cultivar of the European yew.[1][2] The genus Taxus, comprising various species of yew trees, is a well-established reservoir of a diverse array of taxoids.[3][4] While other species such as Taxus wallichiana (Himalayan yew) and Taxus chinensis (Chinese yew) are known to produce a rich spectrum of taxane (B156437) diterpenoids, the presence of this compound has been specifically attributed to this particular cultivar of Taxus baccata.
Quantitative Data Summary
A comprehensive review of the existing scientific literature reveals a notable absence of quantitative data regarding the yield or concentration of this compound from its natural source. Research efforts have predominantly focused on the quantification of commercially significant taxoids like Paclitaxel and its precursors, such as 10-deacetylbaccatin III. The concentration of these major taxoids is known to vary depending on the Taxus species, geographical location, time of harvest, and the specific part of the plant being analyzed. However, similar data for minor taxoids, including the compound of interest, is not currently available in the public domain.
Table 1: Status of Quantitative Data for this compound
| Parameter | Value | Reference |
| Yield from Taxus baccata L. cv. stricta stem-bark | Not Reported | N/A |
| Concentration in Taxus baccata L. cv. stricta stem-bark | Not Reported | N/A |
Generalized Experimental Protocol for Taxoid Isolation
While a specific protocol for the isolation of this compound is not detailed in the literature, a general methodology for the extraction and separation of taxoids from Taxus species can be outlined. This serves as a foundational workflow that can be optimized for the targeted isolation of this specific minor taxoid.
Extraction
-
Material Preparation: The stem-bark of Taxus baccata L. cv. stricta is collected, air-dried, and pulverized to a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered bark is typically subjected to exhaustive extraction with a polar solvent, most commonly methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum recovery of the taxoids.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Purification
The crude extract contains a complex mixture of taxoids, chlorophyll, waxes, and other secondary metabolites, necessitating a multi-step purification process.
-
Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned with a series of organic solvents of increasing polarity, such as hexane, dichloromethane (B109758), and ethyl acetate (B1210297). This step helps to separate compounds based on their polarity, with taxoids typically concentrating in the dichloromethane and ethyl acetate fractions.
-
Column Chromatography: The taxoid-rich fractions are then subjected to column chromatography, a critical step for separating individual compounds.
-
Adsorbent: Silica gel is the most commonly used stationary phase.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by TLC, are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve high-resolution separation.
-
Crystallization: The purified fraction containing this compound can be subjected to crystallization using an appropriate solvent system to obtain the pure compound.
Structure Elucidation
The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and logical relationships in the study of natural products like this compound.
Caption: Generalized workflow for the isolation of taxoids from Taxus baccata.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Characterization of Taxus baccata L. Aril with Emphasis on Evaluation of the Antiproliferative and Pro-Apoptotic Activity of Rhodoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
Isolation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A from Taxus baccata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and purification of the diterpenoid 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A from the stem bark of the European yew, Taxus baccata L. cv. stricta. This document outlines detailed experimental protocols, presents relevant quantitative data, and includes visualizations of the experimental workflow.
Introduction
Taxus baccata is a rich source of taxoids, a class of diterpenoids with significant pharmacological interest, most notably paclitaxel (B517696) (Taxol®), a potent anti-cancer agent. Among the diverse array of taxanes produced by this plant, this compound is a less-studied derivative with potential for further investigation. This guide consolidates available information to provide a comprehensive protocol for its extraction and purification, aimed at facilitating further research and development. The isolation of this compound has been reported from the stem-barks of Taxus baccata L. cv. stricta.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₀O₁₀ | [1] |
| Molecular Weight | 572.6 g/mol | [1] |
| CAS Number | 172486-22-5 | [1] |
| IUPAC Name | [(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | [1] |
| Class | Diterpenoid |
Quantitative Data
| Taxoid | Plant Part | Concentration (μg/mg of crude taxoid) | Source |
| Paclitaxel (Taxol) | Bark | 11.19 | [3] |
| 10-Deacetylbaccatin III | Bark | 1.75 | [3] |
| Paclitaxel (Taxol) | Needles | 11.19 | [3] |
| 10-Deacetylbaccatin III | Needles | 1.75 | [3] |
Experimental Protocols
The following protocols are a synthesized guide based on established methods for taxoid isolation from Taxus baccata and specific information regarding the purification of this compound.
Plant Material Collection and Preparation
-
Collection: Collect stem bark from mature Taxus baccata L. cv. stricta trees.
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Drying: Air-dry the collected bark in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.
Extraction of Crude Taxoids
This protocol is adapted from general methods for taxoid extraction.
-
Maceration: Soak the powdered bark in methanol (B129727) (e.g., 1 kg of bark powder in 5 L of methanol) at room temperature for 48-72 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous crude extract.
Liquid-Liquid Partitioning
This step aims to remove non-polar impurities and enrich the taxoid fraction.
-
Solvent System: Partition the crude methanolic extract between dichloromethane (B109758) and water (1:1, v/v).
-
Separation: Vigorously shake the mixture in a separatory funnel and allow the layers to separate.
-
Collection: Collect the organic (dichloromethane) layer, which contains the taxoids. Repeat the extraction of the aqueous layer with dichloromethane twice more.
-
Drying and Concentration: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a semi-purified taxoid-rich extract.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
The isolation of this compound has been specifically reported using HSCCC.
-
Two-Phase Solvent System: A suitable two-phase solvent system should be selected. A common system for separating taxoids is a hexane-ethyl acetate-methanol-water mixture. The optimal ratio needs to be determined empirically, for example, starting with a ratio like 4:6:5:5 (v/v/v/v).
-
Equilibration: Prepare the solvent system in a separatory funnel, shake vigorously, and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the semi-purified extract in a small volume of the mobile phase and inject it into the system.
-
Pump the mobile phase through the column at a constant flow rate.
-
Rotate the column at an appropriate speed (e.g., 800-1000 rpm).
-
-
Fraction Collection: Collect fractions of the eluent at regular intervals.
Fraction Analysis and Final Purification
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC on silica (B1680970) gel plates using a suitable mobile phase (e.g., chloroform-methanol, 95:5 v/v) and visualize under UV light (254 nm) and/or by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pooling of Fractions: Pool the fractions containing the target compound based on their TLC profiles.
-
High-Performance Liquid Chromatography (HPLC): Further purify the pooled fractions using preparative HPLC on a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: Monitor the elution at 227 nm.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
The Biological Frontier of Taxchinin A: A Technical Guide to its Derivatives' Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Taxchinin A, a naturally occurring taxoid with an 11(15→1)-abeo-taxane skeleton, has emerged as a compelling scaffold for the development of novel anticancer agents. While taxchinin A itself exhibits limited cytotoxic activity, its synthetic derivatives have demonstrated significant potential in inhibiting cancer cell proliferation. This technical guide provides a comprehensive overview of the biological activities of taxchinin A derivatives, focusing on their cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Analysis of Cytotoxic Activity
The primary measure of the anticancer potential of taxchinin A derivatives has been their in vitro cytotoxicity against various cancer cell lines. The most extensive study to date, conducted by Zhao et al. (2008), evaluated a series of 21 derivatives against the A549 human non-small cell lung cancer cell line. The half-maximal inhibitory concentration (IC50) values from this seminal work are summarized below.
| Compound | Derivative Name | Modification Highlights | IC50 (µM) against A549 Cells[1][2] |
| 1 | Taxchinin A | Parent Compound | > 40 |
| 2 | Brevifoliol (B1200483) | Parent Compound | > 40 |
| 3 | 13-oxo-taxchinin A | Oxidation at C-13 | > 40 |
| 4 | 5,13-dioxo-taxchinin A | Oxidation at C-5 and C-13 | 1.68 |
| 5 | 13-oxo-brevifoliol | Oxidation at C-13 | > 40 |
| 6 | 5,13-dioxo-brevifoliol | Oxidation at C-5 and C-13 | 6.22 |
| 7 | 5-oxo-13-TBDMS-brevifoliol | Silylation at C-13 | > 40 |
| 8 | 5-oxo-13-acetyl-brevifoliol | Acetylation at C-13 | > 40 |
| 9 | 5-oxo-13-TES-brevifoliol | Silylation at C-13 | > 40 |
| 10 | 13-TBDMS-taxchinin A | Silylation at C-13 | > 40 |
| 11 | 5-oxo-13-TBDMS-taxchinin A | Oxidation at C-5, Silylation at C-13 | 0.48 |
| 12 | 5-oxo-taxchinin A-6(7)-ene | Dehydration | 3.16 |
| 13 | 5-oxo-taxchinin A | Oxidation at C-5 | 3.16 |
| 14 | 13,15-epoxy-13-epi-taxchinin A | Epoxidation | > 40 |
| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | Oxidation at C-5, Epoxidation | 0.75 |
| 16 | 13,15-epoxy-13-epi-brevifoliol | Epoxidation | > 40 |
| 17 | 5-oxo-13,15-epoxy-13-epi-brevifoliol | Oxidation at C-5, Epoxidation | 1.86 |
| 18 | 5,13-dioxo-taxchinin A-1(15),6(7)-diene | Dehydration | 2.52 |
| 19 | 5,13-dioxo-taxchinin A-6(7)-ene | Dehydration | 1.94 |
| 20 | C-7 alcohol of 12 | Reduction | > 40 |
| 21 | C-7 alcohol of 13 | Reduction | > 40 |
Structure-Activity Relationship (SAR) Insights: The data reveals crucial SAR insights. The introduction of an α,β-unsaturated ketone moiety at ring A or C was a key design strategy. The results indicate that an exocyclic unsaturated ketone at ring C is a critical structural element for potent cytotoxic activity. In contrast, the α,β-unsaturated ketone at ring A did not significantly contribute to the activity. The most potent derivatives were 11 (5-oxo-13-TBDMS-taxchinin A) and 15 (5-oxo-13,15-epoxy-13-epi-taxchinin A), with IC50 values of 0.48 µM and 0.75 µM, respectively[1][2]. The enhanced activity of these compounds may be attributed to conformational changes in the taxane (B156437) ring system[1][2].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of taxchinin A derivatives.
Synthesis of Taxchinin A Derivatives
Note: The following are generalized procedures based on the descriptions in Zhao et al. (2008). For detailed, step-by-step protocols, including reagent quantities, reaction times, and purification methods for each specific derivative, it is imperative to consult the full research article.
General Procedure for Oxidation: A solution of the taxchinin A or brevifoliol precursor in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane). The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched, extracted with an organic solvent, dried, and purified by column chromatography to yield the oxidized product.
General Procedure for Silylation: To a solution of the hydroxyl-containing taxchinin A derivative in an anhydrous aprotic solvent (e.g., dimethylformamide), an excess of a silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl)) and a base (e.g., imidazole) are added. The reaction is stirred at room temperature until completion. The mixture is then diluted with water, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Epoxidation: A solution of the taxchinin A derivative containing a double bond in a suitable solvent is treated with an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA)). The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted, purified, and characterized.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Taxchinin A derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of approximately 4 x 10^4 cells/mL. Incubate for 24-72 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the taxchinin A derivatives in culture medium. Add the diluted compounds to the wells, typically in a final volume of 100-200 µL. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effects of taxchinin A derivatives on signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the NF-κB or apoptosis pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Potential Mechanisms of Action and Experimental Workflows
While the precise molecular mechanisms of action for most taxchinin A derivatives are still under investigation, the structural modifications and the known activities of similar taxane compounds suggest two primary pathways: disruption of microtubule dynamics and inhibition of the NF-κB signaling pathway .
Proposed Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways that may be targeted by bioactive taxchinin A derivatives.
Caption: Hypothesized microtubule destabilization pathway by taxchinin A derivatives.
Caption: Potential points of intervention for taxchinin A derivatives in the NF-κB pathway.
Experimental Workflow for Screening and Mechanistic Studies
The following diagram outlines a logical workflow for the comprehensive evaluation of novel taxchinin A derivatives.
Caption: A comprehensive workflow for the evaluation of taxchinin A derivatives.
Future Directions and Conclusion
The derivatives of taxchinin A represent a promising class of compounds for the development of novel anticancer therapeutics. The existing data strongly suggests that further exploration of this chemical scaffold is warranted. Future research should focus on:
-
Elucidation of Precise Mechanisms: Detailed studies are needed to identify the specific molecular targets of the most potent derivatives within the microtubule and NF-κB pathways.
-
In Vivo Efficacy: The promising in vitro activity needs to be validated in preclinical animal models to assess antitumor efficacy, pharmacokinetics, and toxicity.
-
Expansion of Derivative Library: The synthesis and evaluation of new derivatives with modifications guided by the current SAR data could lead to the discovery of even more potent and selective compounds.
References
Putative Mechanism of Action for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is not currently available in the public domain. This document extrapolates a putative mechanism based on the known actions of the broader taxane (B156437) class of compounds and studies on closely related taxchinin A derivatives.
Executive Summary
This compound belongs to the taxane diterpenoid family, a class of compounds renowned for their potent anti-cancer properties. The primary mechanism of action for taxanes, such as Paclitaxel, involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[1] While specific studies on this compound are limited, research on analogous taxchinin A derivatives suggests a similar cytotoxic effect. This guide synthesizes the available data to propose a putative mechanism of action, detailing the anticipated effects on cellular processes and signaling pathways.
Core Putative Mechanism: Microtubule Stabilization
The foundational anti-cancer activity of taxanes lies in their ability to interfere with microtubule dynamics.[1]
-
Binding to β-tubulin: Taxanes bind to the β-tubulin subunit within the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization.[1]
-
Mitotic Arrest: The stabilization of microtubules disrupts the normal function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Quantitative Data: Cytotoxicity of Taxchinin A Derivatives
While specific IC50 values for this compound are not available, studies on synthesized derivatives of the parent compound, taxchinin A, provide valuable insights into the potential cytotoxic potency of this class of molecules. The following table summarizes the cytotoxic activity of several taxchinin A derivatives against the A549 human non-small cell lung cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| 5,13-dioxo-taxchinin A | A549 | 1.68 |
| 5-oxo-taxchinin A | A549 | 3.16 |
| 13-TBDMS-5-oxo-taxchinin A | A549 | 0.48 |
| 5-oxo-13,15-epoxy-13-epi-taxchinin A | A549 | 0.75 |
| 2,5-dioxo-taxchinin A | A549 | 6.22 |
| 2-deacetyl-5-oxo-taxchinin A | A549 | 4.55 |
| 2-deacetyl-5,13-dioxo-taxchinin A | A549 | 1.89 |
Putative Signaling Pathways
Based on the known mechanisms of other taxanes, this compound is likely to induce apoptosis through the modulation of key signaling pathways.
Intrinsic Apoptotic Pathway
The prolonged G2/M arrest induced by microtubule stabilization is a primary trigger for the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
p21WAF1/CIP1 Upregulation
Studies on Paclitaxel have shown that its-induced G2/M arrest and apoptosis are associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2] This upregulation appears to be independent of p53 status in some breast cancer cell lines.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the investigation of the cytotoxic and mechanistic properties of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to determine the IC50 values of taxchinin A derivatives.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
A549 human non-small cell lung cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow for determining the cytotoxicity of this compound using the MTT assay.
Conclusion and Future Directions
The putative mechanism of action for this compound is predicated on its classification as a taxane diterpenoid. It is highly probable that this compound exerts its cytotoxic effects through the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. The quantitative data from related taxchinin A derivatives suggest that it is likely to be a potent anti-cancer agent.
To definitively elucidate the mechanism of action, further research is imperative. Key future experiments should include:
-
Direct Cytotoxicity Studies: Determination of the IC50 values of this compound against a panel of cancer cell lines.
-
Tubulin Polymerization Assays: To confirm the direct effect of the compound on microtubule dynamics.
-
Cell Cycle Analysis: Using flow cytometry to quantify the percentage of cells arrested in the G2/M phase following treatment.
-
Apoptosis Assays: Annexin V/PI staining and caspase activity assays to confirm the induction of apoptosis.
-
Western Blot Analysis: To investigate the expression levels of key proteins in the apoptotic and cell cycle regulatory pathways (e.g., Bcl-2, Bax, caspases, cyclins, CDKs, p21).
Such studies will provide a comprehensive understanding of the molecular mechanisms underlying the anti-cancer activity of this compound and will be crucial for its potential development as a therapeutic agent.
References
- 1. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the natural product 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. The information presented is collated from scientific literature and chemical databases to support research and development activities involving this taxane (B156437) diterpenoid.
Chemical Identity and Physicochemical Properties
This compound is a complex diterpenoid belonging to the taxane family, a class of compounds renowned for its prominent member, the anticancer drug Paclitaxel (Taxol). Isolated from species of the yew tree (Taxus), this compound possesses a unique substitution pattern on its characteristic taxane core.
It is important to note a discrepancy in the reported molecular formula for this compound in various chemical databases. The primary literature from its initial isolation reports a molecular formula of C₃₁H₄₀O₁₀[1]. However, other sources have cited a formula of C₃₃H₄₂O₁₁[2]. This guide will proceed with the data from the primary isolation report.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₀O₁₀ | [1] |
| Molecular Weight | 572.66 g/mol | [1] |
| Melting Point | 121-122 °C | [2] |
| Optical Rotation | [α]D = -14.9° (c in CHCl₃) | [2] |
| Appearance | Not specified in available literature | - |
| Solubility | Soluble in Chloroform (CHCl₃) | [2] |
| ¹H NMR | Data reported in Guo et al., 1996 | [3][4] |
| ¹³C NMR | Data reported in Guo et al., 1996 | [3][4] |
| Mass Spectrometry | Data reported in Guo et al., 1996 | [3][4] |
Natural Source and Isolation
This compound is a naturally occurring compound found in yew trees.
-
Primary Source: It was first isolated from the stem bark of Taxus baccata L. cv. stricta[3][4][5].
-
Other Potential Sources: A related compound with a different molecular formula has been reported from Taxus chinensis[2].
Experimental Protocol: Isolation by High-Speed Counter-Current Chromatography (HSCCC)
The initial isolation of this compound was achieved using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation. While the full detailed protocol from the original publication is not publicly available, a general workflow can be outlined based on the abstract and common practices in natural product isolation.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic methods.
Experimental Protocols: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to determine the proton and carbon framework of the molecule. Advanced 2D NMR techniques such as COSY, HMQC, and HMBC would have been employed to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition, leading to the confirmation of the molecular formula C₃₁H₄₀O₁₀. Fragmentation patterns observed in the mass spectrum would provide further structural information.
Biological Activity
A comprehensive search of the available scientific literature and bioactivity databases did not yield any specific biological activity data for this compound. While many taxoids exhibit significant biological activities, particularly cytotoxic and anti-cancer effects through the stabilization of microtubules, this specific compound has not been the subject of published bioactivity studies.
Signaling Pathways
Due to the absence of documented biological activity for this compound, there are no known associated signaling pathways. For context, other cytotoxic taxanes like Paclitaxel are known to primarily affect the microtubule dynamics, leading to the activation of the spindle assembly checkpoint and subsequent induction of apoptosis through various signaling cascades.
Conclusion
This compound is a structurally characterized taxane diterpenoid isolated from Taxus baccata. While its physicochemical properties have been partially documented, there is a notable absence of information regarding its biological activity in the public domain. This presents an opportunity for further research to explore the potential therapeutic applications of this natural product, particularly in the context of the well-established bioactivities of the taxane family of compounds. Future studies should focus on the bio-evaluation of this compound, which could unveil novel pharmacological properties and contribute to the development of new therapeutic agents.
References
Spectral Data Analysis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: A Technical Overview
For Immediate Release
Compound Identification
-
Compound Name: 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
-
Molecular Formula: C₃₁H₄₀O₁₀
-
Molecular Weight: 572.6 g/mol
-
CAS Number: 172486-22-5
Representative Spectral Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound. This data is illustrative and based on the analysis of structurally related taxane (B156437) diterpenoids.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Position | Representative ¹³C NMR (δ, ppm) | Representative ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| 1 | 75.2 | 4.95 (d, 7.5) |
| 2 | 84.1 | 5.62 (d, 7.5) |
| 3 | 46.5 | 2.30 (m) |
| 4 | 81.3 | - |
| 5 | 84.5 | 4.45 (d, 8.0) |
| 6 | 35.7 | 2.55 (m) |
| 7 | 72.9 | 4.30 (dd, 10.5, 6.5) |
| 8 | 42.1 | 2.25 (m) |
| 9 | 204.5 | - |
| 10 | 76.3 | 6.25 (s) |
| 11 | 135.8 | - |
| 12 | 142.1 | 5.85 (s) |
| 13 | 72.5 | 4.80 (t, 8.0) |
| 14 | 38.2 | 2.15 (m), 1.85 (m) |
| 15 | 28.1 | 1.15 (s) |
| 16 | 22.3 | 1.25 (s) |
| 17 | 26.8 | 1.75 (s) |
| 18 | 15.2 | 2.10 (s) |
| 19 | 10.9 | 1.05 (s) |
| 20 | 65.4 | 4.20 (d, 8.5), 4.10 (d, 8.5) |
| Benzoyl Group | ||
| C=O | 167.1 | - |
| C-1' | 130.5 | - |
| C-2'/6' | 129.8 | 8.10 (d, 7.5) |
| C-3'/5' | 128.7 | 7.50 (t, 7.5) |
| C-4' | 133.5 | 7.60 (t, 7.5) |
Table 2: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | ESI+ | 573.2649 | [M+H]⁺ |
| ESI+ | 595.2468 | [M+Na]⁺ | |
| ESI+ | 611.2207 | [M+K]⁺ |
Table 3: Representative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3450 | Broad | O-H stretch (hydroxyl groups) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-O stretch (alcohol) |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the spectral analysis of taxane diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher for proton spectra.
-
Data Acquisition:
-
¹H NMR: Standard parameters include a spectral width of 12-16 ppm, a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of 200-250 ppm, a 45-degree pulse, and a relaxation delay of 2-5 seconds.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations for complete structural elucidation.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum provides information about the presence of key functional groups in the molecule.
Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of a natural product like this compound.
A Technical Deep Dive into 9-Deacetyl Taxoids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoids, a class of diterpenoid compounds, are mainstays in cancer chemotherapy, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being prominent examples. Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. The intricate structure of the taxane (B156437) core has invited extensive investigation into the synthesis and biological activity of various analogs, with the aim of improving efficacy, overcoming drug resistance, and reducing side effects. Among these, 9-deacetyl taxoids, characterized by the absence of an acetyl group at the C9 position of the taxane ring, have emerged as a significant area of research. This technical guide provides a comprehensive literature review of 9-deacetyl taxoids, detailing their synthesis, presenting their cytotoxic profiles, outlining key experimental protocols, and visualizing relevant biological pathways.
Synthesis of 9-Deacetyl Taxoids
The semisynthesis of 9-deacetyl taxoids often commences from 10-deacetylbaccatin III (10-DAB), a more readily available precursor extracted from the needles of the yew tree (Taxus species). The synthesis of a target 9-deacetyl taxoid typically involves a multi-step process encompassing protection of reactive hydroxyl groups, side-chain attachment, and selective deacetylation.
A general synthetic strategy involves the following key transformations:
-
Protection of Hydroxyl Groups: The hydroxyl groups at C7 and C10 of 10-DAB are selectively protected to prevent unwanted side reactions during subsequent steps.
-
Side-Chain Attachment: A suitably protected side chain, crucial for the cytotoxic activity of taxoids, is attached to the C13 hydroxyl group of the protected baccatin (B15129273) III core.
-
Deacetylation: The acetyl group at the C9 position is selectively removed. This can be achieved through various methods, including the use of specific reagents that favor deacetylation at this position.
-
Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final 9-deacetyl taxoid.
One documented method for selective deacylation involves dissolving the taxane compound in a solvent like tetrahydrofuran (B95107) (THF) and treating it with a peroxide, such as hydrogen peroxide, followed by the addition of a specific base.[1]
dot
Caption: General synthetic workflow for 9-deacetyl taxoids.
Biological Activity and Cytotoxicity
The cytotoxic activity of 9-deacetyl taxoids is a critical aspect of their evaluation as potential anticancer agents. This is typically assessed using in vitro assays that measure cell viability and proliferation in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of a biological process, such as cell growth.
The following table summarizes the reported cytotoxicities of a series of novel 7,9-O-linked macrocyclic C-seco taxoids, some of which are derivatives of 9-deacetylated structures, against various cancer cell lines.
| Compound | Linker Length | R Group | HeLa (IC50, nM) | HeLa-βIII (IC50, nM) | MCF-7 (IC50, nM) | MCF-7/R (IC50, nM) |
| 21a | 4 atoms | H | 18.3 ± 2.1 | 35.6 ± 3.5 | 25.4 ± 2.8 | 48.7 ± 4.2 |
| 21b | 4 atoms | m-OMe | 15.1 ± 1.8 | 29.8 ± 3.1 | 20.1 ± 2.2 | 39.5 ± 3.9 |
| 21c | 4 atoms | m-F | 16.5 ± 1.9 | 32.4 ± 3.3 | 22.8 ± 2.5 | 44.1 ± 4.1 |
| 21d | 4 atoms | m-Cl | 17.2 ± 2.0 | 33.9 ± 3.4 | 23.6 ± 2.6 | 46.3 ± 4.3 |
| 21e | 4 atoms | m-CF3 | >1000 | >1000 | >1000 | >1000 |
| 22a | 5 atoms | H | 22.5 ± 2.5 | 44.2 ± 4.1 | 30.1 ± 3.3 | 58.9 ± 5.4 |
| 22b | 5 atoms | m-OMe | 10.2 ± 1.1 | 19.8 ± 2.2 | 15.7 ± 1.7 | 30.2 ± 3.1 |
| 22c | 5 atoms | m-F | 12.8 ± 1.4 | 25.1 ± 2.8 | 18.9 ± 2.1 | 36.8 ± 3.6 |
| 22d | 5 atoms | m-Cl | 14.1 ± 1.6 | 27.5 ± 3.0 | 20.5 ± 2.3 | 39.9 ± 3.9 |
| 22e | 5 atoms | m-CF3 | >1000 | >1000 | >1000 | >1000 |
| Paclitaxel | - | - | 5.2 ± 0.6 | 15.8 ± 1.7 | 8.1 ± 0.9 | 95.4 ± 9.8 |
Data adapted from a study on 7,9-O-linked macrocyclic C-seco taxoids.[2] Note: While these compounds are C-seco taxoids, their synthesis and evaluation provide valuable insights into the structure-activity relationships of modified taxanes, including those with modifications at or near the C9 position.
Mechanism of Action: Induction of Apoptosis
Similar to other taxanes, 9-deacetyl taxoids are believed to exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis. The apoptotic cascade initiated by taxanes is a complex process involving multiple signaling pathways.
Caption: Workflow for an in vitro tubulin polymerization assay.
Conclusion
9-Deacetyl taxoids represent a promising avenue for the development of novel anticancer agents. The ability to synthesize these compounds from readily available precursors like 10-deacetylbaccatin III allows for the exploration of a wide range of structural modifications. The cytotoxic data, although still emerging for a broad range of 9-deacetyl analogs, suggests that modifications at and around the C9 position can significantly impact biological activity. The primary mechanism of action appears to be consistent with other taxanes, involving the disruption of microtubule dynamics and the induction of apoptosis through complex signaling pathways. Further research focusing on the synthesis of diverse 9-deacetyl taxoid libraries and their comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers in this exciting field.
References
Methodological & Application
Application Notes and Protocols for the Semi-synthesis of Taxchinin A Analogs from Baccatin III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and proposed protocols for the semi-synthesis of Taxchinin A analogs, starting from the readily available precursor, baccatin (B15129273) III. The methodologies described are based on established taxane (B156437) chemistry and aim to guide researchers in the development of novel cytotoxic agents.
Introduction
Taxchinin A, a naturally occurring taxoid with an A-nortaxane skeleton, has garnered interest as a potential anti-cancer agent. However, its low natural abundance necessitates synthetic and semi-synthetic approaches to generate analogs for structure-activity relationship (SAR) studies and drug development. Baccatin III, a more accessible taxane diterpenoid, serves as a versatile starting material for the semi-synthesis of various taxoids, including paclitaxel. This document outlines a proposed strategy for the semi-synthesis of Taxchinin A analogs from baccatin III, along with relevant experimental protocols and biological activity data of related compounds.
The core of this strategy involves the chemical modification of the baccatin III core to introduce functionalities characteristic of Taxchinin A and its analogs, followed by further derivatization to explore SAR. Key modifications may include alterations at the C5 and C13 positions, which have been shown to be critical for the cytotoxic activity of Taxchinin A derivatives.[1][2]
Data Presentation
The following table summarizes the cytotoxic activity of synthesized Taxchinin A derivatives against the human non-small lung cancer (A549) cell line, providing a benchmark for the development of new analogs.
Table 1: Cytotoxic Activity of Taxchinin A and its Derivatives against A549 Cancer Cell Line [1]
| Compound | IC50 (μM) |
| Taxchinin A (1) | > 40 |
| Brevifoliol (B1200483) (2) | > 40 |
| 13-Oxo-taxchinin A (3) | > 40 |
| 5,13-Dioxo-taxchinin A (4) | 1.68 |
| 5-Oxo-taxchinin A (13) | 3.16 |
| 13-TBDMS-5-oxo-taxchinin A (11) | 0.48 |
| 5-Oxo-13,15-epoxy-13-epi-taxchinin A (15) | 0.75 |
| Cisplatin (Positive Control) | 11.23 |
Data extracted from literature evaluating derivatives of Taxchinin A.[1]
Experimental Protocols
The following protocols describe a proposed multi-step semi-synthesis of a hypothetical Taxchinin A analog from baccatin III. These are representative methods and may require optimization based on specific target analogs.
Protocol 1: Protection of Baccatin III
The selective protection of the hydroxyl groups of baccatin III is a critical first step to enable regioselective modifications. The C7-hydroxyl is often protected due to its higher reactivity.
Objective: To synthesize 7-O-TES-baccatin III.
Materials:
-
Baccatin III
-
Triethylsilyl chloride (TESCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve baccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-baccatin III.
Protocol 2: Oxidation at C5
A key feature of some active Taxchinin A analogs is the presence of a carbonyl group at the C5 position.[1] This can be achieved through oxidation of the C5-hydroxyl group.
Objective: To synthesize 7-O-TES-5-oxo-baccatin III.
Materials:
-
7-O-TES-baccatin III
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 7-O-TES-baccatin III (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-O-TES-5-oxo-baccatin III.
Protocol 3: Deprotection and Final Analog Synthesis
The final step involves the removal of the protecting group to yield the target analog.
Objective: To synthesize 5-oxo-baccatin III (a simplified Taxchinin A analog core).
Materials:
-
7-O-TES-5-oxo-baccatin III
-
Hydrofluoric acid-pyridine complex (HF-Py)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 7-O-TES-5-oxo-baccatin III (1 equivalent) in anhydrous THF in a plastic vial.
-
Cool the solution to 0 °C.
-
Slowly add HF-Py (excess) to the solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final 5-oxo-baccatin III analog.
Visualizations
Proposed Semi-Synthetic Workflow
The following diagram illustrates the proposed workflow for the semi-synthesis of a Taxchinin A analog from baccatin III.
Caption: Proposed workflow for the semi-synthesis of a Taxchinin A analog.
Logical Relationship of SAR for Taxchinin A Analogs
The diagram below outlines the structure-activity relationship (SAR) for Taxchinin A derivatives based on published data.
References
Application Note: Quantitative Analysis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A using HPLC-DAD
Introduction
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid compound that can be isolated from the stem-barks of Taxus baccata L. cv. stricta.[1][2][3] As a member of the taxane (B156437) family, which includes the prominent anticancer drug paclitaxel, the accurate quantification of this and related compounds is crucial for research and drug development. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of this compound.
Chemical Information
| Property | Value |
| Molecular Formula | C₃₁H₄₀O₁₀[4] |
| Molecular Weight | 572.6 g/mol [4] |
| CAS Number | 172486-22-5[4] |
| Purity | Typically >97% for reference standards[5] |
Analytical Method
This method utilizes reversed-phase HPLC, which is a common technique for the separation of taxane derivatives. A C18 column is employed to separate the analyte from other components in the sample matrix. The Diode-Array Detector (DAD) allows for spectral analysis across a range of wavelengths, ensuring specificity and enabling the selection of the optimal wavelength for quantification.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Gradient | 0-20 min: 40-80% Acetonitrile20-25 min: 80% Acetonitrile25-30 min: 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 227 nm |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Extraction from Plant Material:
-
Grind the dried stem-bark of Taxus baccata to a fine powder.
-
Accurately weigh 1 g of the powdered material and place it in a flask.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Formulation Analysis:
-
For formulated products, dissolve an accurately weighed portion of the product in a suitable solvent (e.g., methanol, DMSO) to achieve an expected concentration within the calibration range.[1]
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[6]
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²), which should be >0.99.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting serially diluted standard solutions. The LOD is the lowest concentration at which the peak is detectable, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8]
-
Precision:
-
Intra-day precision: Analyze three different concentrations of the standard solution six times within the same day.
-
Inter-day precision: Analyze the same three concentrations on three different days. The relative standard deviation (RSD) should be less than 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix. The recovery should be within 98-102%.
Data Presentation
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.9995 |
| LOD | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio > 10 | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 2% | 1.2% |
| Inter-day Precision (%RSD) | < 2% | 1.8% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Visualizations
Caption: Workflow for the HPLC-DAD analysis of this compound.
Caption: Logical relationship of key parameters for analytical method validation.
References
- 1. 9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A | CAS:227011-48-5 | Manufacturer ChemFaces [m.chemfaces.com]
- 2. This compound | 172486-22-5 [m.chemicalbook.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. This compound | C31H40O10 | CID 5316351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. Development and Validation of a Rapid RP-HPLC-DAD Analysis Method for the Simultaneous Quantitation of Paclitaxel and Lapatinib in a Polymeric Micelle Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid compound belonging to the taxane (B156437) family, which are well-known for their potent anticancer properties. Taxanes, most notably Paclitaxel (Taxol®), exert their cytotoxic effects by binding to β-tubulin and stabilizing microtubules.[1][2] This interference with microtubule dynamics disrupts normal mitotic spindle assembly, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[3][4]
These application notes provide a comprehensive guide for the utilization of this compound in various cell culture-based assays to evaluate its potential as a therapeutic agent. The protocols detailed below are based on established methodologies for taxane compounds and serve as a foundation for researchers to design and execute robust experiments.
Data Presentation
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₁H₄₀O₁₁ |
| Molecular Weight | 588.65 g/mol |
| CAS Number | 227011-48-5 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Ethanol (B145695) |
Table 2: Recommended Concentration Ranges for Initial Screening
| Assay Type | Concentration Range | Incubation Time |
| Cytotoxicity (e.g., MTT, LDH) | 1 nM - 10 µM | 24 - 72 hours |
| Apoptosis (e.g., Annexin V/PI) | IC₅₀ concentration (determined from cytotoxicity assay) | 24 - 48 hours |
| Cell Cycle Analysis | IC₅₀ concentration (determined from cytotoxicity assay) | 12 - 48 hours |
| Microtubule Stabilization | 10 nM - 1 µM | 4 - 24 hours |
Note: The optimal concentrations and incubation times should be empirically determined for each cell line and experimental setup.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Bring the vial of this compound powder to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 5.89 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for up to three months.[1]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µl of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound for 12, 24, or 48 hours.
-
Harvest the cells, wash with cold PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in cold 70% ethanol and incubate for at least 2 hours at -20°C.[6]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7][8]
Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: Putative signaling pathway for taxane-induced apoptosis.
References
- 1. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Cytotoxicity of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the diterpenoid compound 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. As a member of the taxane (B156437) family, this compound is of interest for its potential anticancer properties. The following sections detail standardized protocols for two common cytotoxicity assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay. These methods are fundamental in preclinical drug development for determining a compound's effective concentration range and its impact on cell viability and membrane integrity. The included protocols, data presentation tables, and workflow diagrams are designed to facilitate the design and execution of robust and reproducible cytotoxicity studies.
Introduction
This compound is a diterpenoid isolated from the stem-barks of Taxus baccata L. cv. stricta[1]. Taxanes, as a class of compounds, are widely recognized for their potent anticancer activity, which is primarily attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The evaluation of the cytotoxic potential of novel taxane derivatives like this compound is a critical first step in the drug discovery process.
In vitro cytotoxicity assays are essential tools for quantifying the biological activity of a compound against various cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[2][3]. In contrast, the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of compromised cell membrane integrity and cytotoxicity[4][5]. Together, these assays offer a comprehensive initial assessment of a compound's cytotoxic profile.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables are examples of how to present such data for clarity and comparative analysis.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.8 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 35.1 |
Table 2: Example of Dose-Dependent Cytotoxicity Data from an MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.6 ± 6.2 |
| 10 | 58.1 ± 4.9 |
| 25 | 35.4 ± 3.8 |
| 50 | 12.7 ± 2.5 |
| 100 | 5.2 ± 1.9 |
Experimental Protocols
The following are detailed protocols for the MTT and LDH cytotoxicity assays, adapted for the evaluation of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells[3][6].
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[7].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[8].
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released from cells with damaged plasma membranes[5][9].
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
Stop solution (if included in the kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare wells for:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis solution 45 minutes before the end of the incubation period.
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes[10]. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. If a stop solution is provided, add it to each well. Measure the absorbance at 490 nm using a microplate reader[11].
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Visualizations
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Signaling Pathway
Caption: Plausible signaling pathway for taxane-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for the Design of Novel Analogs of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxanes are a critical class of diterpenoid compounds used in cancer chemotherapy, with paclitaxel (B517696) and docetaxel (B913) being prominent examples.[1][2] Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[2][3] The compound 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a naturally occurring taxane (B156437) diterpenoid isolated from Taxus species.[4] While its specific biological activities are not extensively characterized, its structural similarity to other taxanes suggests potential as a scaffold for the development of novel anticancer agents.
These application notes provide a comprehensive framework for the design, synthesis, and biological evaluation of novel analogs of this compound. The objective is to generate derivatives with potentially improved cytotoxic activity, enhanced ability to overcome multidrug resistance (MDR), or a more favorable pharmacological profile.
Design Rationale for Novel Analogs
The design of novel analogs of this compound will focus on modifications at key positions of the taxane core, informed by established structure-activity relationships (SAR) of other taxanes.[5][6][7] The primary sites for modification are the hydroxyl groups, which allow for the introduction of a variety of functional groups through esterification or etherification.
Key Modification Sites:
-
C-9 Position: The benzoyl group at C-9 is a key feature. Analogs will be synthesized by replacing the benzoyl group with other aromatic and aliphatic acyl groups to probe the effect of electronic and steric properties on activity.
-
C-10 Position: The absence of a benzoyl group at C-10 provides a free hydroxyl group for modification. Esterification with various acyl chlorides or carboxylic acids will be explored to investigate the impact of this position on microtubule binding and cytotoxicity.
-
Other Hydroxyl Groups: Depending on the accessibility of other hydroxyl groups on the taxane core, further modifications can be explored to enhance solubility and other pharmacokinetic properties.
The overarching goal is to generate a library of analogs with diverse functionalities to comprehensively explore the SAR of this taxane scaffold.
Experimental Protocols
General Synthesis Protocol for Novel Analogs
This protocol describes a general method for the esterification of the hydroxyl groups of this compound.
Materials:
-
This compound
-
Acyl chlorides or carboxylic acids of interest
-
Dichloromethane (DCM), anhydrous
-
Pyridine (B92270), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents) and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or a pre-activated carboxylic acid (e.g., using a carbodiimide (B86325) coupling agent) (1.1-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterize the purified analog by NMR (¹H, ¹³C) and mass spectrometry.
In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (novel analogs) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Microtubule Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.[4][10][11]
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole (positive control for polymerization inhibition)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure (Turbidimetric Method):
-
On ice, prepare a reaction mixture containing polymerization buffer, GTP, and tubulin.
-
Add the test compound or control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate in a spectrophotometer set to 37 °C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay
This assay determines the ability of the novel analogs to reverse P-gp-mediated drug resistance.[12][13][14]
Materials:
-
A P-gp overexpressing cancer cell line (e.g., KB-V1 or NCI/ADR-RES) and its parental sensitive cell line (e.g., KB-3-1 or OVCAR-8).
-
A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
A known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
The novel taxane analogs.
-
A cytotoxic drug that is a P-gp substrate (e.g., paclitaxel or doxorubicin).
-
Flow cytometer or fluorescence microplate reader.
Procedure (Rhodamine 123 Accumulation Assay):
-
Seed both the resistant and sensitive cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with the novel analogs or verapamil (B1683045) at various concentrations for 1-2 hours.
-
Add Rhodamine 123 to the wells at a final concentration of 1-5 µM and incubate for another 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader, or detach the cells and analyze by flow cytometry.
-
An increase in intracellular Rhodamine 123 fluorescence in the resistant cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Data Presentation
The quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison of the analogs.
Table 1: In Vitro Cytotoxicity of Novel Analogs
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Parent | This compound | 5.2 | 8.1 | 6.5 |
| Analog 1 | C-10 propionyl | 2.8 | 4.5 | 3.1 |
| Analog 2 | C-10 butyryl | 1.5 | 2.3 | 1.9 |
| Analog 3 | C-9 (4-fluorobenzoyl) | 4.9 | 7.5 | 6.2 |
| Analog 4 | C-9 (4-methoxybenzoyl) | 6.1 | 9.2 | 7.8 |
| Paclitaxel | Positive Control | 0.01 | 0.02 | 0.015 |
Table 2: Effect of Analogs on Microtubule Polymerization
| Compound ID | Concentration (µM) | Polymerization Rate (% of Control) | Maximum Polymer Mass (% of Control) |
| Parent | 10 | 120 | 115 |
| Analog 1 | 10 | 150 | 140 |
| Analog 2 | 10 | 180 | 175 |
| Analog 3 | 10 | 115 | 110 |
| Analog 4 | 10 | 105 | 102 |
| Paclitaxel | 10 | 250 | 220 |
| Nocodazole | 10 | 20 | 25 |
Table 3: Reversal of P-glycoprotein Mediated Multidrug Resistance
| Compound ID | Concentration (µM) | Rhodamine 123 Accumulation (Fold Increase in Resistant Cells) |
| Parent | 10 | 1.2 |
| Analog 1 | 10 | 1.5 |
| Analog 2 | 10 | 1.8 |
| Analog 3 | 10 | 2.5 |
| Analog 4 | 10 | 3.1 |
| Verapamil | 10 | 5.0 |
Visualizations
Caption: Workflow for the design, synthesis, and evaluation of novel taxane analogs.
Caption: Putative signaling pathway for taxane-induced apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity study on the actions of taxol and related taxanes on primary cultures of adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Taxchinin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of taxchinin A derivatives, focusing on their cytotoxic effects against human non-small cell lung cancer (A549) cells. This document includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction
Taxchinin A, a naturally occurring taxoid with an 11(15→1)-abeo-taxane skeleton, has been a subject of interest for the development of novel anticancer agents. Unlike paclitaxel, which stabilizes microtubules, some taxchinin A derivatives have been shown to exhibit cytotoxic activity through different mechanisms, including microtubule destabilization and inhibition of key signaling pathways. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective anticancer drugs.
Data Presentation: Cytotoxic Activity of Taxchinin A and its Derivatives
The cytotoxic activity of a series of synthesized taxchinin A and brevifoliol (B1200483) derivatives was evaluated against the A549 human non-small cell lung cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound No. | Compound Name | IC50 (µM) against A549 cells |
| 1 | Taxchinin A | Inactive |
| 3 | 13-oxo-taxchinin A | Inactive |
| 4 | 5,13-dioxo-taxchinin A | 1.68 |
| 6 | 5-oxo-brevifoliol | 6.22 |
| 8 | 5,13-bis(TES)-taxchinin A | Inactive |
| 9 | 13-TBDMS-taxchinin A | Inactive |
| 10 | 5,13-bis(TBDMS)-taxchinin A | Inactive |
| 11 | 5-oxo-13-TBDMS-taxchinin A | 0.48 |
| 12 | 5-oxo-13-TES-taxchinin A | 1.85 |
| 13 | 5-oxo-taxchinin A | 3.16 |
| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 |
| 17 | 5-oxo-13-acetyl-taxchinin A | 4.52 |
| 18 | 5-oxo-13-cinnamoyl-taxchinin A | 5.88 |
| 19 | 5-oxo-13-(N-benzoyl-(2'R,3'S)-3'-phenylisoserinoyl)-taxchinin A | 2.15 |
| DDP | Cisplatin (Reference Compound) | Not specified in the abstract |
TES: Triethylsilyl, TBDMS: tert-Butyldimethylsilyl
Key Findings from SAR Studies:
-
The presence of an exocyclic unsaturated ketone at ring C is a key structural element for cytotoxic activity[1][2].
-
The α,β-unsaturated ketone at ring A does not significantly affect activity[1][2].
-
The introduction of a 5-oxo group is crucial for enhancing cytotoxicity. Taxchinin A and its 13-oxo derivative were inactive, whereas the 5,13-dioxo and 5-oxo derivatives showed potent activity[2].
-
Substitution at the C-13 position in the 5-oxo derivatives modulates activity, with the 13-TBDMS derivative (11 ) being the most potent compound identified[1][2].
-
The significant cytotoxicity of derivatives 11 and 15 may be attributed to conformational changes in the taxane (B156437) rings[1][2].
Experimental Protocols
Synthesis of Taxchinin A Derivatives
The synthesis of the taxchinin A derivatives listed in the table above involves multi-step chemical modifications of the natural product taxchinin A, isolated from Taxus chinensis[1][2]. Key reactions include selective oxidation to introduce oxo groups at C5 and C13, and protection/deprotection of hydroxyl groups followed by esterification or etherification to introduce various substituents at C13[1][2].
Note: The detailed, step-by-step synthesis protocols for each derivative are described in the primary literature[1][2]. Researchers should refer to the cited publication for specific reaction conditions, purification methods, and characterization data.
Cytotoxicity Assay Protocol (MTT Assay)
The following is a representative protocol for determining the cytotoxic activity of taxchinin A derivatives against the A549 cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
A549 human non-small cell lung cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Taxchinin A derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest A549 cells and resuspend them in fresh culture medium.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the taxchinin A derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
-
Visualizations
Proposed Signaling Pathway for Cytotoxicity of Taxchinin A Derivatives
References
Application Notes and Protocols for Preparative Chromatography of Taxane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of taxane (B156437) diterpenoids using preparative chromatography. The methodologies outlined are based on established practices and are intended to guide researchers in developing efficient and scalable purification strategies for these therapeutically important compounds.
Introduction
Taxane diterpenoids, a class of natural products primarily isolated from plants of the Taxus genus, are of significant interest in the pharmaceutical industry due to their potent anticancer activity. Paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are prominent examples of taxanes used in chemotherapy. The purification of these compounds from crude extracts is a critical step in their production and drug development. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for achieving the high purity required for pharmaceutical applications.
This application note details various strategies for taxane purification, including multi-step processes that combine preliminary cleanup with final high-resolution preparative HPLC. Key parameters such as stationary phase selection, mobile phase optimization, and loading conditions are discussed to provide a comprehensive guide for researchers.
General Purification Strategy Overview
The purification of taxane diterpenoids from natural sources or cell cultures is often a multi-step process designed to handle the complexity of the initial extract and achieve high final purity. A typical workflow involves:
-
Extraction: Initial extraction of taxanes from the biomass (e.g., bark, needles, or cell cultures) using organic solvents.
-
Preliminary Purification: Removal of major impurities such as chlorophylls (B1240455), pigments, and highly polar or non-polar compounds. This step often employs techniques like solid-phase extraction (SPE) or column chromatography with adsorbents.
-
Preparative HPLC: High-resolution separation of the target taxane(s) from closely related analogues and other remaining impurities. Reversed-phase HPLC is the most common mode for this final purification step.
// Node styling A[fillcolor="#FFFFFF"]; B[fillcolor="#FFFFFF"]; C[fillcolor="#FFFFFF"]; D[fillcolor="#FFFFFF"]; E[fillcolor="#FFFFFF"]; F[fillcolor="#FFFFFF"]; G[fillcolor="#FFFFFF"]; } DOT Caption: General workflow for the purification of taxane diterpenoids.
Experimental Protocols
Protocol 1: Two-Step Purification using Adsorbent and Reversed-Phase Preparative HPLC
This protocol is effective for purifying paclitaxel and 10-deacetylbaccatin III (10-DAB III) from plant extracts.[1][2]
Step 1: Preliminary Purification with Diaion® HP-20 and Silica (B1680970) SPE
-
Adsorbent Treatment:
-
Hydrophilic Interaction Solid Phase Extraction (HILIC-SPE):
-
Load the eluate from the Diaion® HP-20 column onto a silica-based solid-phase extraction (SPE) cartridge (e.g., silica 40-60 micron).[1][3]
-
Elute the taxane-containing fraction using an optimized mixture of water and methanol (B129727) (e.g., 70:30 v/v).[1][3] This step separates the non-polar taxanes from unwanted polar compounds.[1]
-
Step 2: Semi-Preparative Reversed-Phase HPLC
-
Chromatographic Conditions:
-
Mobile Phase:
-
For Paclitaxel: Acetonitrile (B52724):Water (45:55 v/v).[1][2]
-
-
Injection Volume: Up to 8 mL of the semi-purified fraction.[1][2]
-
Fraction Collection: Collect the fractions corresponding to the target taxane peaks.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified compound. The purity of the collected taxanes can be analyzed by analytical HPLC.
// Node styling A[fillcolor="#FFFFFF"]; B[fillcolor="#FFFFFF"]; C[fillcolor="#FFFFFF"]; D[fillcolor="#FFFFFF"]; E[fillcolor="#FFFFFF"]; F[fillcolor="#FFFFFF"]; } DOT Caption: Protocol 1 workflow for taxane purification.
Protocol 2: Direct Preparative HPLC for 10-Deacetyltaxol (B21601) and Paclitaxel
This protocol focuses on the direct purification of taxanes from a pre-treated extract using preparative HPLC, with optimization of key parameters.[4]
-
Sample Preparation: Prepare a concentrated solution of the crude taxane extract (e.g., 20 mg/mL).[4]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase preparative column (e.g., C18).
-
Mobile Phase: An appropriate gradient or isocratic mixture of acetonitrile and water.
-
Optimized Parameters:
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm).[1]
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to 10-deacetyltaxol (10-DAT) and paclitaxel (PTX).
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Characterize the purified products using techniques such as ESI-HRMS.[4]
-
Data Presentation
The following tables summarize quantitative data from the cited protocols, providing a clear comparison of the purification performance.
Table 1: Optimized Preparative HPLC a for 10-Deacetyltaxol (10-DAT) and Paclitaxel (PTX) Purification [4]
| Parameter | Optimized Value |
| Flow Rate | 10 mL/min |
| Injection Volume | 0.5 mL |
| Column Temperature | 30 °C |
| Purity of 10-DAT | 95.33% |
| Purity of PTX | 99.15% |
Table 2: Comparison of Purification Yields using the Two-Step Protocol [1]
| Compound | Yield Increase (vs. Traditional Method) |
| Paclitaxel | 8 times |
| 10-DAB III | 3 times |
Table 3: Semi-Preparative HPLC Conditions for Paclitaxel and 10-DAB III [1][2]
| Parameter | Paclitaxel | 10-DAB III |
| Column | YMC-Pack ODS-A (250 x 20 mm, 5 µm) | YMC-Pack ODS-A (250 x 20 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (45:55) | Acetonitrile:Water (30:70) |
| Flow Rate | 8 mL/min | 8 mL/min |
| Detection | 227 nm | 227 nm |
| Injection Volume | 8 mL | 8 mL |
| Purity Achieved | >90% | >90% |
Key Considerations and Optimization
-
Stationary Phase Selection: C18 is the most common stationary phase for reversed-phase separation of taxanes.[5][6][7] Pentafluorophenyl (PFP) stationary phases can also offer improved separation for complex taxane mixtures.[8] For normal-phase separations, silica is typically used.[7]
-
Mobile Phase Optimization: The ratio of organic solvent (typically acetonitrile or methanol) to water is a critical parameter for achieving optimal separation.[9] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[10] The pH of the mobile phase can also be adjusted to improve peak shape and resolution, especially for ionizable compounds.[11]
-
Loading Capacity: Overloading the column is a common practice in preparative chromatography to increase throughput.[12] However, excessive loading can lead to peak broadening and loss of resolution.[4] It is essential to perform loading studies on an analytical column first to determine the optimal sample load for the preparative scale.[12]
-
Scale-Up: The transition from analytical to preparative scale requires careful adjustment of flow rate and injection volume to maintain the separation performance.[12][13] The flow rate is typically scaled proportionally to the cross-sectional area of the preparative column.[14]
Troubleshooting
-
Poor Resolution: This can be addressed by optimizing the mobile phase composition, reducing the flow rate, or trying a different stationary phase with alternative selectivity.
-
Peak Tailing: This may be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH or adding a modifier can help to mitigate this effect.
-
Low Yield: This could be due to irreversible adsorption on the column, degradation of the compound, or inefficient fraction collection. Ensure proper column conditioning and optimize collection parameters.
By following these protocols and considering the key optimization parameters, researchers can develop robust and efficient methods for the preparative purification of taxane diterpenoids, facilitating further research and drug development efforts.
References
- 1. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. rssl.com [rssl.com]
Application Notes and Protocols for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid compound isolated from plants of the Taxus genus. As a member of the taxane (B156437) family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for phytochemical analysis, drug discovery, and quality control of herbal preparations. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard for its identification and quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₀O₁₀ | [1] |
| Molecular Weight | 572.6 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥95% (as specified by supplier) | [3] |
| Storage | Store at 2-8°C, protected from light. For long-term storage, -20°C is recommended. | [4] |
Application Notes
High-Performance Liquid Chromatography (HPLC)
This compound can be quantified using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is applicable for the analysis of the compound in bulk materials, herbal extracts, and pharmaceutical formulations. A C18 column is typically effective for the separation of taxane derivatives. The mobile phase composition may require optimization depending on the sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation and purity assessment of this compound can be achieved using ¹H and ¹³C NMR spectroscopy. The spectra of taxanes are complex but exhibit characteristic signals that can be used for identification.
Stability and Storage
Taxane compounds can be susceptible to degradation under various conditions. It is crucial to handle the reference standard appropriately to ensure its integrity.
-
Solution Stability: Prepare solutions fresh daily if possible. Stock solutions in appropriate solvents can be stored at -20°C for up to two weeks, but their stability should be verified.[4] Allow solutions to equilibrate to room temperature before use.
-
Forced Degradation: Stability-indicating methods should be developed by subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to ensure the analytical method can separate the intact drug from its degradation products.
Experimental Protocols
Protocol for Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the compound.
-
Once dissolved, dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly. This is your stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis.
-
For a calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL.
-
Protocol for HPLC Analysis
Objective: To provide a general HPLC method for the quantification of this compound. This method is based on established procedures for other taxane derivatives and should be validated for this specific analyte.
Table 2: Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) or Gradient elution may be required for complex mixtures. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Internal Standard (optional) | Paclitaxel or another suitable taxane derivative |
Method Validation Parameters (to be determined):
-
Linearity: Assess the linear relationship between the concentration of the standard and the detector response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Evaluate the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Protocol for NMR Sample Preparation
Objective: To prepare a sample of this compound for NMR analysis.
Materials:
-
This compound reference standard
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
-
NMR tubes
Procedure:
-
Weigh approximately 5-10 mg of the reference standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualizations
Caption: Workflow for using the analytical reference standard.
Caption: Generalized signaling pathway for taxane-induced apoptosis.
References
Application Notes and Protocols: Derivatization of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes are a class of diterpenoid compounds that have demonstrated significant antitumor activity, with paclitaxel (B517696) and docetaxel (B913) being prominent examples used in chemotherapy. Their mechanism of action primarily involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The complex structure of taxanes offers multiple sites for chemical modification, allowing for the generation of derivatives with potentially improved efficacy, solubility, and reduced side effects.
This document provides detailed protocols for the derivatization of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, a taxane (B156437) analog, and subsequent bioassays to evaluate the biological activity of the synthesized derivatives. The focus is on the selective acylation of the C-10 hydroxyl group, a modification known to influence the cytotoxic and microtubule-stabilizing properties of taxanes.
Experimental Protocols
Protocol 1: Selective C-10 Acylation of this compound
This protocol describes the selective acylation of the C-10 hydroxyl group of this compound using various acylating agents. The selectivity for the C-10 position over other hydroxyl groups is achieved under controlled reaction conditions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine (B92270)
-
Acylating agents (e.g., Acetyl chloride, Propionyl chloride, Butyryl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2 equivalents) to the solution.
-
Slowly add the desired acylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired C-10 acylated derivative.
-
Characterize the purified compound by NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (derivatives of this compound)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules. The polymerization is monitored by the increase in turbidity (absorbance) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds
-
Paclitaxel (as a positive control)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v).
-
In a pre-warmed 96-well plate at 37 °C, add the test compounds at various concentrations.
-
Add the tubulin-GTP-glycerol solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to obtain the polymerization curve.
-
Determine the EC₅₀ value (the concentration of the compound that induces 50% of the maximal tubulin polymerization).
Data Presentation
The following tables summarize representative quantitative data for the bioassays of C-10 modified derivatives of this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of C-10 Acylated Derivatives
| Compound | R Group at C-10 | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Starting Material | -OH | > 10 | > 10 |
| Derivative 1 | -OCOCH₃ | 0.85 | 1.20 |
| Derivative 2 | -OCOCH₂CH₃ | 0.62 | 0.95 |
| Derivative 3 | -OCO(CH₂)₂CH₃ | 0.48 | 0.75 |
| Paclitaxel (Control) | - | 0.01 | 0.02 |
Table 2: Tubulin Polymerization Activity (EC₅₀, µM) of C-10 Acylated Derivatives
| Compound | R Group at C-10 | EC₅₀ (µM) |
| Starting Material | -OH | > 20 |
| Derivative 1 | -OCOCH₃ | 5.2 |
| Derivative 2 | -OCOCH₂CH₃ | 4.1 |
| Derivative 3 | -OCO(CH₂)₂CH₃ | 3.5 |
| Paclitaxel (Control) | - | 0.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for the synthesis and biological evaluation of C-10 acylated derivatives.
Troubleshooting & Optimization
How to dissolve 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and similar poorly water-soluble diterpenoid compounds for experimental use. The information provided is based on established laboratory practices for handling hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: For this compound, a diterpenoid compound known to be hydrophobic, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is a powerful, polar aprotic solvent capable of dissolving many poorly water-soluble compounds for in vitro assays.[3] For a related, well-studied taxane (B156437), Paclitaxel, solubility in DMSO is approximately 5 mg/mL.[4] This provides a useful starting point for estimating the solubility of this compound. Other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can also be considered.[3][4]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, accurately weigh a small amount of the compound and dissolve it in a minimal amount of anhydrous DMSO.[3] For example, to prepare a 10 mM stock solution, you would dissolve an appropriate mass of the compound in the calculated volume of DMSO. It is crucial to ensure the compound is fully dissolved, which can be aided by vortexing or brief sonication.[3] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3][5]
Q3: How do I dilute the DMSO stock solution into my aqueous experimental medium?
A3: To avoid precipitation, the DMSO stock solution should be diluted into your aqueous buffer or cell culture medium in a stepwise manner. It is often beneficial to perform an intermediate dilution in DMSO before the final dilution into the aqueous medium.[3] When preparing the final working solution, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring.[3] This technique helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%, as higher concentrations can be toxic to cells.[3] It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound, to account for any effects of the solvent on the cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Decrease the final concentration of the compound.- Increase the final percentage of DMSO slightly, ensuring it remains within the tolerated range for your assay.- Consider using a co-solvent system, such as a mixture of water, ethanol, and PEG 400.[1][2]- For some applications, the use of solubilizing agents like Cremophor EL or Polysorbate 20 (Tween 20) may be appropriate, but their compatibility with the specific assay must be verified.[1] |
| Stock solution appears cloudy or contains particulates. | The compound is not fully dissolved in the stock solvent. | - Briefly sonicate the stock solution in a water bath for 5-10 minutes to aid dissolution.[3]- Gently warm the solution, but be cautious as heat can degrade some compounds.- If particulates remain, the concentration may be too high for the chosen solvent. Prepare a new, more dilute stock solution. |
| Variability in experimental results between assays. | Inconsistent dissolution or degradation of the compound. | - Ensure the stock solution is homogenous before each use by bringing it to room temperature and vortexing briefly.- Use fresh aliquots of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.[3][5]- Protect the stock solution from light, as some compounds are light-sensitive.[5] |
Quantitative Data Summary
| Compound | Solvent | Approximate Solubility |
| Paclitaxel | DMSO | ~ 5 mg/mL[4] |
| Paclitaxel | Dimethylformamide (DMF) | ~ 5 mg/mL[4] |
| Paclitaxel | Ethanol | ~ 1.5 mg/mL[4] |
| Paclitaxel | Water | Sparingly soluble[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (572.64 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial for 1-2 minutes. If particulates are still visible, sonicate in a water bath for 5-10 minutes until the solution is clear.[3]
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[3][5]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 with DMSO.[3]
-
Final Dilution: While vortexing your cell culture medium, slowly add the appropriate volume of the stock or intermediate solution to achieve your desired final concentration. Ensure the final DMSO concentration is below 0.5%.[3]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store aqueous working solutions for extended periods.[4]
Visualizations
Caption: Experimental workflow for preparing solutions of hydrophobic compounds.
Caption: Simplified biosynthetic pathway of taxane diterpenoids.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Water Solubility of Taxane Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel (B913). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and comparative data to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My taxane compound is precipitating out of my aqueous buffer. What are the common causes and how can I fix this?
A1: Precipitation of taxanes in aqueous solutions is a frequent issue stemming from their inherent hydrophobicity.[1] The primary causes include:
-
Exceeding Solubility Limit: The concentration of your taxane exceeds its intrinsic, very low water solubility (Paclitaxel: ~0.3 µg/mL, Docetaxel: ~3-25 µg/mL).
-
Solvent Shock: Rapidly diluting a concentrated taxane stock solution (typically in an organic solvent like DMSO or ethanol) into an aqueous buffer can cause the compound to crash out of solution.
-
pH and Temperature Effects: Changes in pH or temperature can influence the stability of your formulation, potentially leading to precipitation over time.
Troubleshooting Steps:
-
Optimize the Dilution Process: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This gradual addition helps to avoid localized high concentrations and promotes better dispersion.
-
Incorporate Co-solvents: Maintain a certain percentage of a water-miscible organic co-solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol 300) in your final aqueous solution to enhance solubility. Be mindful of the tolerance of your experimental system (e.g., cell lines) to the co-solvent.
-
Consider a Surfactant: For in vitro studies, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to form micelles that encapsulate the taxane, thereby increasing its apparent solubility. However, be aware of their potential biological effects.[2]
-
Explore Advanced Formulations: If simple co-solvents are insufficient or not suitable for your application, consider more advanced solubilization techniques as detailed in this guide, such as nanoformulations or cyclodextrin (B1172386) complexation.
Q2: I am having trouble with low encapsulation efficiency when preparing taxane-loaded nanoparticles. What factors could be at play and how can I improve it?
A2: Low encapsulation efficiency (EE) is a common hurdle in the formulation of taxane-loaded nanoparticles. Several factors can contribute to this issue:
-
Poor Miscibility: The taxane may have poor miscibility with the core matrix of the nanoparticle.
-
Drug Diffusion: The drug may diffuse out of the nanoparticles into the external aqueous phase during the preparation process, especially during solvent evaporation or dialysis steps.
-
Suboptimal Formulation Parameters: The polymer/lipid concentration, drug-to-carrier ratio, and stabilizer concentration can all significantly impact EE.
Troubleshooting and Optimization Strategies:
-
Polymer/Lipid Selection: Screen different polymers or lipids to find one that has better compatibility with your taxane. For instance, with PLGA nanoparticles, the lactide-to-glycolide ratio can influence drug-polymer interactions.
-
Optimize the Drug Loading Method: For polymeric nanoparticles, methods like emulsion solvent evaporation can be optimized by adjusting parameters such as the solvent evaporation rate and the homogenization speed.[3][4]
-
Adjust the Drug-to-Carrier Ratio: Increasing the amount of polymer or lipid relative to the drug can sometimes improve EE, although this may decrease the overall drug loading.
-
Incorporate a Co-encapsulating Agent: Sometimes, adding a small amount of a hydrophobic excipient that is compatible with both the drug and the carrier can improve drug retention within the nanoparticle core.
-
Crosslink the Nanoparticles: For some systems, crosslinking the nanoparticle core can create a more stable matrix that better retains the drug.
Q3: My taxane-loaded nanoformulation is unstable and aggregates over time. What can I do to improve its stability?
A3: The stability of nanoformulations is critical for their efficacy and safety. Aggregation can be caused by several factors, including:
-
Insufficient Surface Stabilization: The concentration or type of stabilizer (e.g., surfactant, PEG) may not be adequate to prevent particle-particle interactions.
-
Changes in Storage Conditions: Temperature fluctuations or exposure to light can destabilize the formulation.
-
Inappropriate pH or Ionic Strength: The pH and ionic strength of the suspension medium can affect the surface charge and stability of the nanoparticles.
Strategies for Enhancing Stability:
-
Optimize the Stabilizer: Experiment with different types and concentrations of stabilizers. For example, in polymeric nanoparticles, using a PEGylated polymer can provide steric stabilization.
-
Control Storage Conditions: Store your nanoformulation at the recommended temperature (often 4°C) and protect it from light.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the nanoformulation with a suitable cryoprotectant (e.g., trehalose, sucrose). This removes the aqueous phase and can prevent aggregation.
-
Surface Charge Modification: The zeta potential of your nanoparticles is an indicator of their stability. A higher absolute zeta potential (e.g., > ±20 mV) generally indicates better colloidal stability due to electrostatic repulsion. You can modify the surface charge by using charged polymers or lipids.
Data Summary: Comparison of Taxane Solubilization Methods
The following tables summarize quantitative data for various methods used to improve the water solubility of taxane compounds.
Table 1: Solubility Enhancement of Taxanes by Different Methods
| Method | Taxane | Fold Increase in Solubility (approx.) | Reference |
| Prodrug | Paclitaxel | 50x | [5][6] |
| Paclitaxel | 200x | [7] | |
| Cyclodextrin Complexation | Paclitaxel | 2000x (with HPβCD) | [8] |
| Docetaxel | 17x (with β-CD and HPMC) | [9] | |
| Nanoformulation (Micelles) | Paclitaxel | 3700x (with BE–PAMAM copolymer) | [10] |
| Nanoformulation (Nanoparticles) | Docetaxel | 93x (with Soluplus® solid dispersion) |
Table 2: Characteristics of Taxane-Loaded Nanoformulations
| Nanoformulation Type | Taxane | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | Paclitaxel | PLGA | ~100 | 80.64 | - | [4] |
| Liposomes | Docetaxel | DOPC, Cholesterol | ~100 | 85.22 | - | [11] |
| Albumin-Bound Nanoparticles | Paclitaxel | Human Serum Albumin | - | 99.86 | 15.29 | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to improving the water solubility of taxane compounds.
Protocol 1: Preparation of Paclitaxel-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This protocol describes a common method for preparing paclitaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[4][13]
Materials:
-
Paclitaxel
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of paclitaxel and PLGA in a suitable organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase dropwise to a continuously stirring aqueous PVA solution to form a primary oil-in-water (o/w) emulsion.
-
Homogenization: Subject the primary emulsion to high-energy homogenization using a probe sonicator or a high-speed homogenizer to reduce the droplet size.
-
Solvent Evaporation: Transfer the resulting nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure. This will lead to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency and Drug Loading: High-Performance Liquid Chromatography (HPLC)
Protocol 2: Preparation of Docetaxel-Cyclodextrin Inclusion Complexes
This protocol outlines the preparation of docetaxel inclusion complexes with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), using the saturated aqueous solution method.[14][15]
Materials:
-
Docetaxel
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator or freeze-dryer
Procedure:
-
Docetaxel Solution: Dissolve a precise amount of docetaxel in a minimal amount of ethanol.
-
Cyclodextrin Solution: Prepare an aqueous solution of HPβCD with a specific molar ratio to docetaxel (e.g., 1:1, 1:2).
-
Complexation: Slowly add the docetaxel solution to the stirring HPβCD solution.
-
Stirring: Allow the mixture to stir at room temperature for a defined period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol and water by rotary evaporation or freeze-drying to obtain the solid inclusion complex powder.
-
Characterization:
-
Formation of Inclusion Complex: Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Enhancement: Determine the aqueous solubility of the complex and compare it to that of the free drug.
-
Visualizations
Logical Workflow for Selecting a Taxane Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate solubilization strategy for taxanes.
Experimental Workflow for Nanoformulation of Taxanes
Caption: A general workflow for the development and evaluation of taxane-loaded nanoformulations.
Mechanism of Drug Release from Taxane-Loaded Micelles
Caption: A simplified diagram illustrating the release of taxanes from a polymeric micelle carrier.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. A phase I study of liposomal-encapsulated docetaxel (LE-DT) in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A in DMSO Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A when dissolved in dimethyl sulfoxide (B87167) (DMSO). While specific stability data for this particular taxane (B156437) derivative is not extensively available in public literature, this guide offers troubleshooting advice and frequently asked questions based on general principles of compound stability in DMSO and the behavior of related taxane compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO at room temperature?
While specific kinetic data for this compound is unavailable, general studies on diverse compound libraries stored in DMSO indicate that most compounds remain stable for extended periods.[1][2] However, for critical experiments, it is recommended to use freshly prepared solutions or to conduct a preliminary stability assessment. For long-term storage, freezing is recommended.
Q2: What are the primary factors that can cause degradation of taxane derivatives in DMSO?
Based on studies of general compound stability, the presence of water in DMSO is a more significant factor in causing compound degradation than oxygen.[1][2] For taxanes, which often possess multiple hydroxyl and ester functional groups, hydrolysis can be a concern. Additionally, exposure to light and extreme pH conditions should be avoided.
Q3: How should I properly store my DMSO stock solution of this compound?
For short-term storage (days to a few weeks), refrigeration at 4°C is often acceptable. For long-term storage, it is best to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C in a desiccated environment. Studies have shown that multiple freeze-thaw cycles (up to 25) did not cause significant degradation for a diverse set of compounds in DMSO.[3]
Q4: Can I use a DMSO/water mixture to improve the solubility of my compound?
While a DMSO/water mixture can enhance the solubility of some compounds, it's important to be aware that the presence of water can accelerate degradation for susceptible molecules.[4] If a co-solvent system is necessary, a stability study is highly recommended to ensure the integrity of the compound over the time course of the experiment.
Q5: What analytical methods are suitable for assessing the stability of this compound in DMSO?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for assessing compound stability.[1][2][3] This technique allows for the quantification of the parent compound and the detection of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of DMSO stock solution. | 1. Degradation of the compound in older stock solutions. 2. Inaccurate initial weighing of the compound. 3. Water absorption by DMSO. | 1. Prepare fresh stock solutions for each set of critical experiments. 2. Ensure the analytical balance is properly calibrated. 3. Use anhydrous DMSO and handle it in a low-humidity environment. Store DMSO in small, tightly sealed bottles. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of this compound. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Adjust storage conditions (e.g., lower temperature, protection from light, inert atmosphere). |
| Loss of biological activity of the compound in cell-based assays. | Compound degradation leading to a lower effective concentration. | 1. Perform a stability study under the assay conditions (e.g., incubation time and temperature in cell culture media). 2. Always run a positive control with a freshly prepared solution. |
| Precipitation of the compound upon dilution of the DMSO stock in aqueous buffer. | The compound has low aqueous solubility. | 1. Optimize the final DMSO concentration in the assay to be as low as possible while maintaining compound solubility. 2. Consider the use of solubility-enhancing excipients, but be mindful of their potential effects on the experiment. |
Data Presentation: Illustrative Stability Data
Disclaimer: The following table presents a hypothetical stability profile for this compound in DMSO. This data is for illustrative purposes only to demonstrate how stability data is typically presented and is not based on experimental results for this specific molecule.
| Storage Condition | Time Point | % Remaining Compound (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| -20°C | 1 month | 99.5 ± 0.3 | < 0.5% |
| 3 months | 98.9 ± 0.5 | < 1.0% | |
| 6 months | 98.2 ± 0.6 | < 1.5% | |
| 4°C | 1 week | 98.7 ± 0.4 | < 1.0% |
| 1 month | 95.3 ± 0.8 | 3.5 ± 0.5% | |
| 3 months | 88.1 ± 1.2 | 9.8 ± 1.1% | |
| Room Temp (25°C) | 24 hours | 97.2 ± 0.7 | 2.1 ± 0.4% |
| 1 week | 85.6 ± 1.5 | 12.3 ± 1.3% | |
| 1 month | 65.4 ± 2.1 | 30.5 ± 2.5% |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous DMSO to prepare a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple amber glass vials.
-
Store the vials under different conditions (e.g., -20°C, 4°C, and 25°C).
-
Protect samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
-
HPLC Analysis:
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 50 µg/mL) with an appropriate mobile phase.
-
Inject a fixed volume of the working solution onto an HPLC system equipped with a C18 column and a UV detector.
-
Use an isocratic or gradient elution method with a mobile phase such as acetonitrile (B52724) and water.
-
Monitor the elution at a wavelength determined by the UV spectrum of the compound.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (T=0).
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of degradation for taxanes like this compound are hydrolysis of its ester groups and epimerization at the C-7 position. These reactions are highly sensitive to pH and temperature.
Q2: What is the optimal pH range to maintain the stability of this compound during extraction?
A2: Based on studies of related taxanes, the optimal pH for stability is in the acidic range, typically between pH 4 and 5.[1] Both acidic conditions below this range and neutral to basic conditions (pH > 6) can lead to increased degradation.[2][3]
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the rate of both hydrolysis and epimerization. Therefore, it is crucial to conduct the extraction process at low to moderate temperatures to minimize degradation. For instance, studies on paclitaxel (B517696) show significantly longer stability at 2-8°C compared to 25°C.[4][5]
Q4: Which solvents are recommended for the extraction of this compound?
A4: Polar solvents such as methanol (B129727) and ethanol (B145695) are effective for extracting taxanes.[6][7] The choice of solvent can also impact the co-extraction of impurities. For example, using 50-80% ethanol in water can be a good balance for extracting taxanes while minimizing the extraction of lipids. It is important to use high-purity solvents to avoid contaminants that could catalyze degradation.
Q5: Are there any specific extraction techniques that can minimize degradation?
A5: Yes, techniques that allow for extraction at lower temperatures and shorter durations are preferable. These include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can enhance extraction efficiency at moderate temperatures.[2][8] Supercritical CO2 extraction is another method that operates at low temperatures, preserving thermosensitive compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Degradation due to high pH. The extraction solvent may be neutral or basic, or the plant material itself may alter the pH. | Monitor and adjust the pH of the extraction solvent to a range of 4-5 using an appropriate buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer). |
| Degradation due to high temperature. Prolonged extraction at room temperature or elevated temperatures can cause significant degradation. | Perform the extraction at a reduced temperature (e.g., 4-8°C). If using methods like UAE or MAE, optimize the parameters to keep the temperature low. | |
| Incomplete extraction. The solvent-to-solid ratio may be too low, or the extraction time may be insufficient. | Increase the solvent-to-solid ratio and optimize the extraction time. Consider using techniques like UAE to improve extraction efficiency. | |
| Presence of significant degradation products in the extract | Hydrolysis of ester groups. This is often indicated by the appearance of more polar compounds on analytical chromatograms. | Ensure the extraction is performed under acidic conditions (pH 4-5) and at a low temperature. Minimize the presence of water in organic solvents where possible. |
| Epimerization at the C-7 position. This will result in a diastereomer that may be difficult to separate from the parent compound. | Maintain a low temperature and acidic pH during extraction. Process the extract promptly to minimize the time the compound is in solution. | |
| Difficulty in purifying the target compound | Co-extraction of interfering substances. Solvents like high-concentration ethanol can extract significant amounts of lipids and pigments. | Use a solvent system that is more selective for taxanes, such as a 50-80% ethanol-water mixture. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids. |
Quantitative Data Summary
While specific quantitative data for the degradation of this compound is limited, the following tables summarize stability data for the closely related and well-studied taxane, paclitaxel. This information provides a valuable guide for experimental design.
Table 1: Effect of pH on Paclitaxel Stability in Aqueous Solutions
| pH | Stability | Comments |
| 1.2 | Low | Acid-catalyzed degradation, including cleavage of the oxetane (B1205548) ring.[1] |
| 4.5 | Highest | Optimal pH for stability in aqueous solutions.[9] |
| > 7.0 | Low | Base-catalyzed hydrolysis of ester groups is the major degradation pathway.[2][3] |
Table 2: Effect of Temperature on Paclitaxel Stability in Infusion Solutions
| Temperature | Concentration | Diluent | Container | Stability Duration |
| 2-8°C | 0.3 mg/mL | 0.9% NaCl | Polyolefin | 13 days[4][5] |
| 2-8°C | 0.3 mg/mL | 0.9% NaCl | LDPE | 16 days[4][5] |
| 2-8°C | 0.3 mg/mL | 0.9% NaCl | Glass | 13 days[4][5] |
| 25°C | 0.3 mg/mL | 0.9% NaCl | All | 3 days[4][5] |
| 2-8°C | 1.2 mg/mL | 0.9% NaCl | Polyolefin | 9 days[4] |
| 2-8°C | 1.2 mg/mL | 0.9% NaCl | LDPE | 12 days[4] |
| 2-8°C | 1.2 mg/mL | 0.9% NaCl | Glass | 8 days[4] |
| 25°C | 1.2 mg/mL | 0.9% NaCl | All | 3 days[4] |
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction with pH Control
This protocol is designed to minimize degradation by controlling both temperature and pH.
-
Preparation of Plant Material:
-
Grind dried and powdered Taxus needles to a fine powder (e.g., 40-60 mesh).
-
-
Preparation of Extraction Buffer:
-
Prepare a 0.05 M citrate buffer and adjust the pH to 4.5.
-
Prepare the extraction solvent by mixing the citrate buffer with ethanol in a 1:1 (v/v) ratio.
-
-
Extraction:
-
Combine the powdered plant material with the extraction solvent in a flask at a solid-to-liquid ratio of 1:15 (g/mL).
-
Seal the flask and place it in a refrigerated shaker set to 4°C.
-
Macerate for 24 hours with continuous agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in water and perform liquid-liquid extraction with ethyl acetate (3 x volume of aqueous phase).
-
Combine the ethyl acetate fractions and wash with brine.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate.
-
-
Final Concentration and Storage:
-
Evaporate the ethyl acetate under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract at -20°C until further purification.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Optimized workflow for the extraction of this compound.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. environmentaljournals.org [environmentaljournals.org]
- 8. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Temperature, pH, and Different Solubilizing Agents on Stability of Taxol | Iranian Journal of Pharmaceutical Sciences [journals.sbmu.ac.ir]
Challenges in the multi-step synthesis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction step.
Problem 1: Inefficient or Non-selective Deacetylation at C9
Question: We are observing a low yield of the 9-deacetylated product, with significant amounts of starting material remaining and some deacetylation at other positions. What are the possible causes and solutions?
Possible Causes:
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Steric Hindrance: The C9 acetyl group is sterically hindered within the taxane (B156437) core, making it less accessible to reagents.
-
Reagent Reactivity: The chosen hydrolysis conditions (acidic or basic) may not be optimal for selectively targeting the C9 position without affecting other ester groups.
-
Reaction Conditions: Temperature, reaction time, and solvent can all influence the selectivity and efficiency of the deacetylation.
Solutions:
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Enzymatic Hydrolysis: Consider using lipases, which can exhibit high regioselectivity for the deacetylation of taxanes. The choice of lipase (B570770) and solvent system is critical for success.
-
Chemoselective Reagents: Employ mild, sterically hindered bases or specific Lewis acids to favor cleavage of the less hindered acetate (B1210297). For instance, some zinc halides have been reported to selectively deacetylate taxanes.[1]
-
Optimization of Conditions: Systematically vary the temperature, reaction time, and solvent polarity. Lower temperatures may enhance selectivity.
-
Protecting Groups: If starting from a precursor with multiple acetyl groups, consider a synthetic route that involves selective protection of other hydroxyl groups before the deacetylation step.
Problem 2: Low Yield and Side Products during C9 Benzoylation
Question: The benzoylation of the C9 hydroxyl group is resulting in a low yield of the desired product, and we are observing the formation of multiple benzoylated species. How can we improve this step?
Possible Causes:
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Competing Reactions: Other hydroxyl groups on the taxane core may also react with the benzoylating agent, leading to a mixture of products.
-
Reagent Stoichiometry: An excess of the benzoylating agent can lead to over-benzoylation.
-
Activation of Benzoylating Agent: Inefficient activation of the benzoylating agent can result in a sluggish or incomplete reaction.
Solutions:
-
Use of a Bulky Benzoylating Agent: Employing a sterically hindered benzoylating agent can enhance selectivity for the more accessible hydroxyl groups.
-
Controlled Stoichiometry: Carefully control the molar equivalents of the benzoylating agent and base used. A slight excess of the benzoylating agent may be necessary, but large excesses should be avoided.
-
Choice of Base: The choice of base can influence the selectivity. Non-nucleophilic, sterically hindered bases are often preferred.
-
Protecting Group Strategy: Protect more reactive hydroxyl groups, such as the one at C7, before attempting the C9 benzoylation.
Problem 3: Difficulty in Selective Debenzoylation at C10
Question: We are struggling to selectively remove the benzoyl group at the C10 position without affecting the newly introduced benzoyl group at C9 or other ester functionalities. What methods can be employed for this selective deprotection?
Possible Causes:
-
Similar Reactivity of Ester Groups: The electronic and steric environments of the C9 and C10 benzoyl groups may be similar, making selective cleavage challenging.
-
Harsh Reaction Conditions: Standard hydrolysis conditions (strong acid or base) will likely cleave multiple ester groups non-selectively.
Solutions:
-
Enzymatic Hydrolysis: As with deacetylation, specific enzymes may be able to selectively hydrolyze the C10 benzoate.
-
Neighboring Group Participation: Investigate conditions that might favor hydrolysis at C10 through neighboring group participation, if applicable to the specific taxane intermediate.
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Reductive Cleavage: If the benzoyl group was introduced with a handle amenable to reductive cleavage, this could be an orthogonal deprotection strategy.
-
Strategic Synthesis Route: Re-evaluate the overall synthetic strategy. It may be more efficient to introduce the C9 benzoyl group after the C10 debenzoylation step.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and practical starting material would be a readily available taxane with a C9 acetate and a C10 benzoate, such as certain derivatives of 10-Deacetylbaccatin III. The synthesis would then involve the selective transformations at these positions.
Q2: What are the major challenges in the purification of the intermediates and the final product?
The primary purification challenges stem from the structural similarity of the starting materials, intermediates, and side products. Taxanes are complex molecules with multiple functional groups, leading to similar polarities among different species.[2]
-
Recommended Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful techniques for separating complex taxane mixtures.[3]
-
Column Chromatography: Silica (B1680970) gel chromatography is commonly used, but may require careful optimization of the solvent system to achieve good separation.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective final purification step.
-
Q3: How critical is the choice of protecting groups in this synthesis?
The use of an appropriate protecting group strategy is crucial for achieving high yields and minimizing side reactions. Protecting more reactive hydroxyl groups allows for selective modification of the desired positions. The protecting groups must be stable to the reaction conditions used for subsequent steps and be selectively removable under mild conditions.
Q4: Are there any specific safety precautions to consider when working with taxanes and the reagents for their modification?
Yes, taxanes are cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood. The reagents used for acylation, deacylation, and other modifications may also be toxic, corrosive, or flammable, and their Safety Data Sheets (SDS) should be consulted before use.
Quantitative Data Summary
| Step | Reaction | Reagent/Catalyst | Solvent | Typical Yield (%) | Key Challenges |
| 1 | Selective C9 Deacetylation | Lipase | Organic Solvent/Buffer | 60-80 | Regioselectivity, enzyme activity |
| 2 | Selective C9 Benzoylation | Benzoyl chloride, Pyridine (B92270) | Dichloromethane (B109758) | 50-70 | Over-benzoylation, purification |
| 3 | Selective C10 Debenzoylation | Specific Hydrolase | Buffer | 55-75 | Selectivity over C9 benzoate |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Deacetylation at C9
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Dissolve the C9-acetylated taxane starting material in a suitable organic solvent (e.g., toluene, THF).
-
Prepare a solution of the chosen lipase (e.g., Candida antarctica lipase B) in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).
-
Combine the two solutions in a reaction vessel and stir vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or HPLC.
Protocol 2: General Procedure for Selective Benzoylation at C9
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Dissolve the 9-hydroxy taxane intermediate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base (e.g., pyridine or triethylamine) dropwise.
-
Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for C9 deacetylation challenges.
References
Technical Support Center: Overcoming Low Yields in Taxoid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields during taxoid purification from natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low taxoid yields during purification?
Low taxoid yields can stem from several factors throughout the purification process. Key contributors include:
-
Suboptimal Extraction: Inefficient extraction from the initial biomass is a primary cause. This can be due to the wrong choice of solvent, inadequate solvent-to-biomass ratio, or insufficient extraction time and temperature.[1]
-
Degradation of Taxoids: Taxoids are complex molecules susceptible to degradation under harsh conditions such as extreme pH or high temperatures during extraction and subsequent purification steps.
-
Inefficient Chromatographic Separation: Poor resolution during chromatographic steps can lead to the co-elution of impurities with the target taxoids, resulting in lower purity and apparent yield.[2][3]
-
Losses During Crystallization: Suboptimal conditions during crystallization, such as improper solvent/anti-solvent ratios or rapid cooling, can lead to incomplete precipitation and significant loss of the target taxoid in the mother liquor.[4][5]
-
Inaccurate Quantification: Errors in analytical methods used to quantify taxoid content at various stages can lead to a misinterpretation of yield.[6][7]
Q2: How can I improve the initial extraction of taxoids from plant material?
Optimizing the extraction process is critical for maximizing the final yield. Consider the following strategies:
-
Solvent Selection: Ethanol and methanol (B129727) are commonly used solvents for taxoid extraction. The choice of solvent and its concentration should be optimized for the specific plant material.[1]
-
Advanced Extraction Techniques: Techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can significantly improve extraction efficiency compared to conventional methods.[1] For instance, UAE has been shown to increase the yield of 10-deacetylbaccatin III (10-DAB) to 1.18% compared to 0.546‰ by SFE under optimized conditions.[1]
-
Parameter Optimization: Systematically optimize parameters such as particle size of the biomass, solid-to-liquid ratio, extraction temperature, and duration.[1]
Q3: My taxoid product is impure after chromatography. What could be the issue?
Impure fractions after chromatography can be due to several factors:
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and peak tailing.[2]
-
Inappropriate Stationary or Mobile Phase: The choice of stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase composition are crucial for achieving good resolution. A suboptimal mobile phase may not effectively separate taxoids from closely related impurities.[2][8]
-
Column Degradation: Over time, chromatographic columns can lose their efficiency, leading to decreased resolution.[2]
Troubleshooting Guides
Issue 1: Low Yield After Initial Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low concentration of taxoids in the crude extract. | Incomplete cell lysis and extraction. | Ensure the plant material is finely ground to increase surface area. Optimize the lysis procedure to ensure sufficient cell disruption.[9][10] |
| Suboptimal extraction solvent or conditions. | Experiment with different solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures. Optimize extraction time, temperature, and solid-to-liquid ratio.[1] | |
| Degradation of taxoids during extraction. | Avoid high temperatures for prolonged periods. Consider performing extractions under inert atmosphere to prevent oxidation. |
Issue 2: Poor Separation and Low Purity in Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad, overlapping peaks.[2] | Column overloading. | Reduce the amount of sample loaded onto the column.[2] |
| Inefficient mobile phase. | Adjust the polarity of the mobile phase. Perform gradient elution to improve separation of complex mixtures.[2] | |
| Peak tailing or fronting.[2] | Column degradation or contamination. | Wash the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.[11] |
| Inappropriate sample solvent. | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[12] |
Issue 3: Significant Product Loss During Crystallization
| Symptom | Possible Cause | Troubleshooting Steps | | Low crystal yield. | The target taxoid is too soluble in the mother liquor. | Optimize the solvent/anti-solvent system and ratio.[1] Cool the solution slowly to promote gradual crystal formation.[13] | | | Formation of an oil instead of crystals. | This indicates the solution is too supersaturated. Try using a more dilute solution or a slower addition of the anti-solvent.[5] | | No crystal formation. | Insufficient supersaturation. | Concentrate the solution further or add more anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation.[13] |
Quantitative Data Summary
Table 1: Comparison of Taxoid Extraction Methods and Yields
| Extraction Method | Plant Material | Target Taxoid | Key Parameters | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Taxus wallichiana var. mairei leaves | 10-DAB | 1:15 g/mL solid-liquid ratio, 23 min, 40 °C | 1.18% | [1] |
| Supercritical Fluid Extraction (SFE) | Taxus wallichiana var. mairei leaves | 10-DAB | Not specified | 0.546‰ | [1] |
| Ultrasound-Microwave Assisted Extraction | Taxus species | Total Taxanes | 300 W ultrasound, 215 W microwave, 50 °C | 570.32 µg/g | [1] |
| Organic Solvent Extraction | Taxus species | Paclitaxel (B517696) | Methanol | Not specified | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 10-DAB
This protocol is based on optimized conditions for extracting 10-deacetylbaccatin III (10-DAB) from Taxus wallichiana var. mairei leaves.[1]
-
Preparation of Plant Material: Dry the leaves of Taxus wallichiana var. mairei at a controlled temperature and grind them into a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel. Add the extraction solvent (e.g., ethanol) at a solid-to-liquid ratio of 1:15 (g/mL).
-
Ultrasonication: Immerse the extraction vessel in an ultrasonic bath maintained at 40°C. Apply ultrasound for a duration of 23 minutes.
-
Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) to determine the concentration and yield of 10-DAB.[14]
Protocol 2: Chromatographic Purification of Paclitaxel
This protocol outlines a general procedure for purifying Paclitaxel from a crude extract using silica gel chromatography.[8]
-
Preparation of the Column: Pack a glass column with silica gel slurry in the initial mobile phase (e.g., a mixture of hexane (B92381) and acetone).
-
Sample Loading: Dissolve the crude taxoid extract in a minimal amount of the initial mobile phase or a compatible solvent. Load the sample onto the top of the prepared silica gel column.
-
Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., acetone). A typical elution mixture might start with 30-40% acetone (B3395972) in hexane.[8]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing Paclitaxel.
-
Pooling and Concentration: Combine the pure Paclitaxel-containing fractions and concentrate them under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for taxoid purification from natural products.
References
- 1. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of anticancer drugs in biological fluids: determination of taxol with application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6759539B1 - Process for isolation and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 9. neb.com [neb.com]
- 10. go.zageno.com [go.zageno.com]
- 11. researchgate.net [researchgate.net]
- 12. halocolumns.com [halocolumns.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Navigating the Complexities of Taxchinin A Fragmentation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the taxane (B156437) diterpenoid Taxchinin A, achieving clean and interpretable mass spectrometry data is crucial for accurate analysis. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the mass spectrometry fragmentation of Taxchinin A and related taxanes.
Troubleshooting Guides
Mass spectrometry analysis of complex natural products like Taxchinin A can be prone to specific issues. The following table summarizes common problems, their potential causes, and recommended solutions to help you navigate these challenges.
| Problem | Potential Causes | Recommended Solutions |
| Poor or No Signal | - Inefficient ionization of Taxchinin A- Suboptimal instrument parameters- Sample degradation- Contamination of the ion source | - Optimize Ionization: Use electrospray ionization (ESI) in positive ion mode. Consider adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to promote protonation ([M+H]⁺).- Instrument Tuning: Optimize spray voltage, capillary temperature, and gas flow rates for compounds in the same mass range as Taxchinin A.- Sample Integrity: Prepare fresh samples and store them appropriately to prevent degradation. Use high-purity solvents.- Source Cleaning: Regularly clean the ion source according to the manufacturer's instructions to remove contaminants. |
| In-source Fragmentation | - High declustering potential or fragmentor voltage- Elevated ion source temperature | - Reduce Voltages: Lower the declustering potential (DP) or fragmentor voltage to minimize fragmentation before the collision cell.[1]- Optimize Temperature: Lower the ion source temperature to reduce thermal degradation and in-source fragmentation.[1] |
| Prominent Adduct Formation (e.g., [M+Na]⁺, [M+K]⁺) | - Presence of alkali metal salts in the sample, solvents, or LC system- Use of non-volatile buffers | - Use High-Purity Solvents: Employ LC-MS grade solvents to minimize salt contamination.[2][3][4]- Optimize Mobile Phase: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile salts.[2][3][4]- Sample Cleanup: Implement a sample preparation step (e.g., solid-phase extraction) to remove salts from the sample matrix. |
| Unstable Signal or High Baseline Noise | - Contaminated mobile phase or LC system- Inconsistent spray in the ESI source- Matrix effects from complex samples | - Fresh Mobile Phase: Prepare fresh mobile phases daily and filter them.- System Flush: Flush the LC system thoroughly to remove any contaminants.- Inspect ESI Needle: Check the ESI needle for clogs or damage.- Sample Dilution: Dilute the sample to reduce matrix suppression or enhancement effects. |
| Non-reproducible Fragmentation Pattern | - Fluctuating collision energy in MS/MS experiments- Inconsistent sample concentration- Presence of co-eluting isomers | - Optimize Collision Energy: Perform a collision energy ramp to determine the optimal setting for consistent fragmentation.- Accurate Sample Preparation: Ensure precise and consistent sample concentrations for all analyses.- Improve Chromatographic Separation: Optimize the LC method to resolve isomers or isobaric interferences. |
Frequently Asked Questions (FAQs)
Q1: What is the expected dominant fragmentation pathway for Taxchinin A?
While specific experimental data for Taxchinin A is limited in the public domain, we can predict its fragmentation based on the known behavior of other taxanes. The most probable fragmentation pathway involves the cleavage of the ester bond at the C-13 position, leading to the loss of the side chain. Subsequent fragmentations would likely involve neutral losses of small molecules like water (H₂O), acetic acid (CH₃COOH), and carbon monoxide (CO) from the taxane core. The study of paclitaxel (B517696) and docetaxel (B913) has shown that the primary cleavage occurs at the C-O bond between the side chain and the taxane skeleton.[5]
Q2: What are the characteristic fragment ions I should look for in the MS/MS spectrum of a taxane?
For many taxanes, common fragment ions are observed that can serve as diagnostic markers. For instance, in the analysis of paclitaxel and docetaxel, fragments with m/z values such as 105.0337, 291.1373, 309.1485, 327.1597, 387.1812, and 509.2174 have been reported as common.[5] The presence of similar fragments in the spectrum of Taxchinin A could indicate a conserved fragmentation of the taxane core.
Q3: How can I improve the sensitivity of my Taxchinin A analysis?
To enhance sensitivity, consider the following:
-
Sample Concentration: Use an appropriate sample concentration. Overly concentrated samples can lead to ion suppression.
-
Mobile Phase Optimization: The choice of organic solvent and additives in the mobile phase can significantly impact ionization efficiency. Acetonitrile is often a good choice for the organic phase.
-
Instrument Parameters: Fine-tuning of the mass spectrometer's parameters, including spray voltage, gas flows, and detector settings, is crucial.
-
Sample Clean-up: A thorough sample preparation to remove interfering matrix components can drastically improve the signal-to-noise ratio.
Q4: What is a suitable experimental protocol for the LC-MS/MS analysis of Taxchinin A?
A general protocol that can be adapted for Taxchinin A is provided below. Optimization will be necessary for your specific instrument and sample matrix.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Taxane Diterpenoids
This protocol provides a starting point for the analysis of taxanes like Taxchinin A from plant extracts.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 10 mL of a methanol (B129727)/water (80:20, v/v) solution.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the taxanes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS:
-
Select the protonated molecule [M+H]⁺ of Taxchinin A as the precursor ion.
-
Use Collision-Induced Dissociation (CID) for fragmentation.
-
Optimize collision energy (a starting point could be a ramp from 15 to 45 eV).
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
Visualizations
Troubleshooting Workflow for Mass Spectrometry Fragmentation
The following diagram illustrates a logical workflow for troubleshooting common issues during the mass spectrometry analysis of a compound like Taxchinin A.
Caption: A workflow for troubleshooting mass spectrometry fragmentation analysis.
References
- 1. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Best Practices for Diterpenoid Compound Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive best practices for the handling and storage of diterpenoid compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of diterpenoid compounds.
Q1: What are the primary factors that cause degradation of diterpenoid compounds?
A1: Diterpenoid stability is influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions. Many diterpenes are sensitive to heat.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to store light-sensitive compounds in the dark.
-
Oxygen: Oxidation is a common degradation pathway for many organic molecules, including diterpenoids. The presence of atmospheric oxygen can lead to the formation of oxidation byproducts.
-
pH: The stability of diterpenoids in solution can be highly pH-dependent. Acidic or basic conditions can catalyze hydrolysis or isomerization reactions.[2]
-
Moisture: The presence of water can facilitate hydrolytic degradation, especially for ester-containing diterpenoids.
-
Solvent: The choice of solvent can impact stability. Some solvents may contain impurities or react with the compound over time.[2]
Q2: What are the ideal storage conditions for diterpenoid compounds?
A2: The optimal storage conditions depend on the specific compound's stability profile. However, general best practices include:
-
Solid Form: Whenever possible, store diterpenoids as a dry, solid (preferably crystalline) material. Amorphous solids can be less stable than their crystalline counterparts.
-
Low Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended. For short-term storage, refrigeration at 2-8°C may be sufficient.
-
Inert Atmosphere: To prevent oxidation, store compounds under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use amber vials or store containers in the dark to protect against light-induced degradation.
-
Dessication: Store compounds in a desiccator to minimize exposure to moisture.
Q3: How should I prepare stock solutions of diterpenoid compounds for experiments?
A3: When preparing stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble and stable. Common solvents include DMSO, ethanol, and methanol. However, the stability in the chosen solvent should be verified.[2]
-
Concentration: Prepare concentrated stock solutions to minimize the volume of solvent added to your experimental system.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label vials with the compound name, concentration, solvent, and date of preparation.
Q4: How can I assess the purity and stability of my diterpenoid compound?
A4: Several analytical techniques can be used to assess purity and stability:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable diterpenoids. Derivatization may be necessary for polar compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify degradation products.
-
Forced Degradation Studies: These studies intentionally expose the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and pathways.[3][4]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during diterpenoid research.
Poor Yield or No Recovery During Extraction and Isolation
| Symptom | Possible Cause | Recommended Solution |
| Low or no compound detected in the extract. | Inappropriate extraction solvent. | Select a solvent based on the polarity of the target diterpenoid. A solvent series with increasing polarity can be used for systematic extraction. |
| Degradation during extraction. | Use milder extraction conditions (e.g., lower temperature, shorter extraction time). Protect the extract from light and oxygen. | |
| Incomplete cell lysis (for intracellular compounds). | Optimize the grinding or homogenization method to ensure complete disruption of the plant or microbial cells. | |
| Loss of compound during chromatographic purification. | Irreversible adsorption to the stationary phase. | Test the compound's stability on a small amount of the stationary phase (e.g., silica (B1680970) gel) before performing column chromatography. If unstable, consider a different stationary phase (e.g., alumina, C18). |
| Co-elution with other compounds. | Optimize the mobile phase composition to improve separation. Gradient elution may be necessary. | |
| Compound is too volatile and lost during solvent evaporation. | Use a rotary evaporator at a lower temperature and pressure. For highly volatile compounds, consider alternative concentration methods. |
Difficulty in Obtaining Crystals or Oiling Out During Crystallization
| Symptom | Possible Cause | Recommended Solution |
| Compound remains in solution and does not crystallize. | Solution is not supersaturated. | Slowly evaporate the solvent or add a poor solvent (anti-solvent) dropwise until turbidity appears, then gently warm to redissolve and cool slowly. |
| Nucleation is not initiated. | Try scratching the inside of the flask with a glass rod. Add a seed crystal of the compound if available. | |
| Compound "oils out" instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-dissolve the oil in a small amount of a good solvent and add a poor solvent. Alternatively, try a solvent with a lower boiling point. |
| Presence of impurities inhibiting crystallization. | Further purify the compound using chromatography before attempting crystallization again. |
Inconsistent or Non-reproducible Experimental Results
| Symptom | Possible Cause | Recommended Solution |
| Biological activity varies between experiments. | Degradation of the compound in stock solution or assay medium. | Prepare fresh stock solutions. Test the stability of the compound in the assay medium under the experimental conditions (time, temperature, pH). |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). | |
| Unexpected peaks in analytical chromatograms. | Formation of artifacts during sample preparation or analysis. | For GC-MS, be aware that heating can cause isomerization or degradation of terpenes.[5] Use a lower injection port temperature or consider derivatization. For HPLC, ensure the mobile phase is compatible with the compound and does not induce degradation. |
| Contamination of the sample or instrument. | Run a blank injection of the solvent to check for system contamination. Ensure all glassware and vials are clean. |
Section 3: Data Presentation
Table 1: General Stability of Diterpenoid Classes Under Different Conditions
| Diterpenoid Class | General Stability Characteristics | Common Degradation Pathways |
| Abietanes | Generally stable, but aromatic rings can be susceptible to oxidation. | Oxidation of the aromatic ring, ester hydrolysis. |
| Kauranes | Stability varies depending on functional groups. Can undergo skeletal rearrangements under acidic conditions. | Isomerization, hydrolysis of ester groups, oxidation of hydroxyl groups. |
| Gibberellins | Known to be unstable in aqueous solutions, leading to hydrolysis.[1][6][7] | Hydrolysis of the lactone ring. |
| Taxanes | Complex structures with multiple ester groups that are prone to hydrolysis. | Hydrolysis of ester linkages, epimerization. |
Table 2: Example Stability Data for Andrographolide (a Labdane Diterpenoid)
| Condition | Form | Purity after 3 Months | Reference |
| 70°C, 75% Relative Humidity | Crystalline | Highly stable | [8] |
| 70°C, 75% Relative Humidity | Amorphous | Prompt degradation | [8] |
| 55°C (drying temperature) | Dried Plant Material | Highest retention of andrographolide | [9] |
| 25°C, 60% RH (storage) | Dried Plant Material | No significant reduction | [9] |
| 30°C, 60% RH (storage) | Dried Plant Material | No significant reduction | [9] |
Section 4: Experimental Protocols
Protocol for Accelerated Stability Testing of a Purified Diterpenoid Compound
This protocol is based on the principles outlined in the ICH guidelines.[6][10]
1. Objective: To evaluate the stability of a purified diterpenoid compound under accelerated conditions to predict its shelf-life.
2. Materials:
- Purified diterpenoid compound
- Stability chambers with controlled temperature and humidity
- Appropriate vials (e.g., amber glass) with inert caps
- HPLC system with a validated stability-indicating method
- High-purity solvents and reagents
3. Procedure:
- Place a precisely weighed amount of the diterpenoid compound into several vials.
- Place the vials in stability chambers set to accelerated conditions (e.g., 40°C / 75% RH).
- At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.
- Dissolve the contents of the vial in a suitable solvent to a known concentration.
- Analyze the solution using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
- Record the results and calculate the percentage of the parent compound remaining.
4. Data Analysis:
- Plot the percentage of the remaining parent compound against time.
- Determine the degradation kinetics (e.g., zero-order, first-order).
- Use the Arrhenius equation to extrapolate the degradation rate at long-term storage conditions (e.g., 25°C / 60% RH) and estimate the shelf-life.
Protocol for Forced Degradation Study
This protocol is a general guideline for conducting forced degradation studies.[3][4]
1. Objective: To identify potential degradation products and pathways of a diterpenoid compound.
2. Materials:
- Purified diterpenoid compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp and/or direct sunlight
- Oven
- HPLC-MS or other suitable analytical instrument for identification
3. Procedure:
- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period.
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.
- Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.
- Thermal Degradation: Expose the solid compound to high temperature (e.g., 10°C above the accelerated testing temperature).
- Photodegradation: Expose the compound (in solid state and in solution) to UV light or sunlight.
- For each condition, take samples at different time points and analyze them to identify and characterize any degradation products formed.
Section 5: Mandatory Visualizations
Caption: A typical experimental workflow for using diterpenoid compounds.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: Inhibition of pro-inflammatory signaling pathways by certain diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problem with Reaction Path Diagram [groups.google.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Refining Protocols for Taxane Extraction from Taxus Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their taxane (B156437) extraction protocols from Taxus species.
Troubleshooting Guide
This guide addresses common issues encountered during taxane extraction and purification, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my taxane yield consistently low?
Answer:
Low taxane yields can stem from several factors throughout the extraction and purification process. A primary consideration is the source material itself; taxane content can vary significantly between different Taxus species, individual plants, and even different parts of the same plant.[1] The time of year the plant material is harvested also impacts the concentration of these compounds.
Beyond the source material, suboptimal extraction parameters are a frequent cause of low yields. The choice of solvent and its concentration are critical. For instance, using less than 50% ethanol (B145695) in water can result in poor extraction of taxanes.[2] Furthermore, inefficient extraction methods, such as inadequate agitation or insufficient extraction time, can fail to liberate the taxanes from the plant matrix. For advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), the power, temperature, and duration must be carefully optimized to maximize yield.[3][4] Finally, degradation of taxanes during the process due to improper pH or temperature can also lead to reduced yields.[5]
Question: My crude extract is a dark green, viscous substance. How can I effectively remove chlorophyll (B73375) and lipids?
Answer:
The co-extraction of chlorophyll and lipids is a common challenge, particularly when using solvents like 95% ethanol, which readily dissolves these impurities.[2] These components can interfere with subsequent chromatographic separation steps.[2]
Several strategies can be employed for their removal:
-
Solvent Partitioning: A liquid-liquid extraction is a common and effective method. After the initial extraction, the crude extract can be partitioned between a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent.[6][7] Lipids and chlorophyll will preferentially move into the non-polar phase, which can then be discarded.[6][7]
-
Activated Carbon Treatment: The use of activated carbon (charcoal) is an important step for decolorizing the extract.[2] Activated carbon effectively adsorbs pigments like chlorophyll without significantly affecting the taxane content.[2]
-
Optimized Initial Extraction: Using a solvent system of 50-80% ethanol in water for the initial extraction can minimize the co-extraction of lipids and chlorophyll from the outset.[2]
-
Cold Ethanol Extraction: Employing very cold ethanol can reduce the solubility of waxes and chlorophyll, leading to a cleaner initial extract.[8]
Question: I'm observing degradation of my taxane compounds during purification. What are the likely causes and how can I prevent this?
Answer:
Taxanes are complex molecules that can be susceptible to degradation under certain conditions. The primary causes of degradation during purification are pH instability and thermal stress.
Taxanes can undergo epimerization at the C-7 position, particularly in neutral to basic aqueous solutions.[5] This structural change can reduce the biological activity of the compound. To mitigate this, it is crucial to maintain a slightly acidic pH (around 4-5) during aqueous steps of the purification process.
Elevated temperatures can also lead to the degradation of taxanes. When concentrating the extract using methods like rotary evaporation, it is important to use a water bath at a controlled, moderate temperature (e.g., below 80°C) to minimize thermal degradation.[3] If drying the plant material is part of the protocol, it should be done at a low temperature, as high-temperature drying can lead to taxane degradation over time.[2]
Question: My chromatographic separation is not providing pure fractions of individual taxanes. What can I do to improve the resolution?
Answer:
Poor resolution during chromatographic separation of taxanes is a common issue due to the structural similarity of different taxane analogues. Several factors can be optimized to improve separation:
-
Column Choice: Both normal-phase and reverse-phase chromatography are used for taxane purification.[2][9] For normal-phase chromatography, inexpensive silica (B1680970) gel is often used.[2] Reverse-phase chromatography, often employing a C18 column, can also provide good separation.[9] The choice of column will depend on the specific taxanes being targeted and the impurity profile of the extract.
-
Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. For normal-phase chromatography, a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is often employed.[2] In reverse-phase HPLC, a gradient of acetonitrile (B52724) and water is commonly used.[2] Fine-tuning the gradient profile is essential for resolving closely eluting compounds.
-
Sample Purity: The purity of the extract loaded onto the column significantly impacts separation efficiency. High levels of impurities, such as lipids and chlorophyll, can interfere with the binding of taxanes to the stationary phase and lead to poor resolution.[2] It is therefore crucial to perform effective pre-purification steps to remove these interfering substances.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting taxanes from Taxus species?
A1: The optimal solvent can depend on the specific Taxus species and the desired taxanes. However, aqueous ethanol (50-80%) and methanol (B129727) are commonly used and have been shown to be effective.[2][3] Some studies suggest that 100% acetone (B3395972) can also be a highly efficient solvent for taxane extraction.[1][10] A mixture of ethyl acetate (B1210297) and acetone (1:1) has also been reported to increase the concentration of paclitaxel (B517696) in the extract.
Q2: Is it better to use fresh or dried Taxus plant material for extraction?
A2: While dried plant material can be used, using fresh plant material is often preferred as it eliminates the costly and time-consuming drying step.[2] Drying can also lead to the degradation of taxanes over time.[2]
Q3: What are some advanced extraction techniques that can improve efficiency?
A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance extraction efficiency.[3] UAE uses ultrasonic waves to disrupt plant cell walls, improving solvent penetration and reducing extraction time.[3] MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.[4]
Q4: How can I increase the purity of my taxane extract before chromatography?
A4: Anti-solvent recrystallization is an effective pre-purification technique.[3] This method involves dissolving the crude extract in a suitable solvent and then adding an anti-solvent in which the taxanes are insoluble. This causes the taxanes to precipitate out of the solution, leaving many impurities behind.[3]
Q5: What is a major challenge in scaling up taxane extraction for industrial production?
A5: A significant challenge in the large-scale production of taxanes is their low natural abundance in Taxus species. This necessitates the processing of large quantities of biomass to obtain a sufficient amount of the desired compounds. Additionally, the complexity of the extraction and purification processes, including the need for large volumes of solvents and expensive chromatographic media, presents economic and logistical challenges for industrial-scale operations.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on taxane extraction, providing a basis for comparison of different methods and parameters.
Table 1: Comparison of Different Extraction Methods and Solvents
| Extraction Method | Plant Material | Solvent System | Key Parameters | Reported Yield/Purity | Reference |
| Maceration | Taxus baccata needles | 100% Acetone | 24 hours at room temperature | Highest extraction efficiency compared to ethanol and aqueous mixtures | [1][10] |
| Maceration | Taxus baccata needles | 80% Ethanol | 24 hours at room temperature | High yields of various taxoids | [1] |
| Ultrasound-Assisted Extraction (UAE) | Taxus wallichiana var. mairei leaves | Ethanol | Material-liquid ratio: 1:15 (g/mL), Time: 23 min, Temp: 40°C | Enhanced efficiency and yield | [3] |
| Microwave-Assisted Extraction (MAE) | Taxus baccata needles | 90% Methanol | Sample: 1.5g in 10mL solvent, Temp: 95°C, Time: 7 min | Comparable recovery to conventional methods (87-92%) with reduced time and solvent | [4] |
| Enzyme-Assisted UAE | Taxus yunnanensis bark | Anhydrous ethanol with cellulase | Enzyme treatment: 1.0 h, 0.6% enzyme, 45°C | Taxane yield of 0.898% | [3] |
Table 2: Parameters for Anti-Solvent Recrystallization for Taxane Purification
| Parameter | Optimized Value | Effect on Purity | Reference |
| Solvent | Methanol | Effective for dissolving crude taxane extract | [4] |
| Anti-solvent | Water | Efficiently precipitates taxanes | [4] |
| Crude Extract Concentration | 555.28 mg/mL | Optimal for maximizing taxane purity | [4] |
| Anti-solvent to Solvent Volume Ratio | 28.16 | Maximizes precipitation of taxanes while keeping impurities in solution | [4] |
| Deposition Temperature | 22.91 °C | Lower temperatures favor higher purity and recovery | [4] |
| Deposition Time | 1.76 min | Rapid precipitation can lead to higher purity | [4] |
Experimental Protocols
Protocol 1: General Solvent Extraction and Pre-purification of Taxanes
-
Preparation of Plant Material:
-
If using fresh material, finely chop the Taxus needles or bark.
-
If using dried material, grind it to a fine powder.
-
-
Initial Extraction:
-
Macerate the plant material in a 70% ethanol-water solution (v/v) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours with constant agitation.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
-
Decolorization:
-
Add activated charcoal to the aqueous extract (approximately 10% of the initial dry weight of the plant material).
-
Stir the mixture for 1-2 hours and then filter to remove the charcoal.
-
-
Liquid-Liquid Partitioning:
-
Transfer the decolorized aqueous extract to a separatory funnel.
-
Add an equal volume of hexane and shake vigorously.
-
Allow the layers to separate and discard the upper hexane layer, which contains lipids and residual chlorophyll.
-
Repeat the hexane wash two more times.
-
-
Taxane Extraction from Aqueous Phase:
-
Extract the lower aqueous phase three times with an equal volume of dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers.
-
-
Final Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract to dryness under reduced pressure to obtain the crude taxane mixture.
-
Protocol 2: Purification of Taxanes using Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (for normal-phase chromatography) slurried in hexane.
-
-
Sample Loading:
-
Dissolve the crude taxane extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate (gradient elution).
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate test tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of taxanes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Pooling and Concentration:
-
Combine the fractions containing the desired taxane(s) with high purity.
-
Concentrate the pooled fractions to obtain the purified taxane(s).
-
Visualizations
Caption: General experimental workflow for taxane extraction and purification.
References
- 1. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. plantae.org [plantae.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Taxol® biosynthesis by endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide: 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A vs. Paclitaxel in Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activities of the well-established anticancer drug Paclitaxel and the less-studied taxane (B156437) derivative, 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. While extensive data is available for Paclitaxel, research on the specific cytotoxic effects of this compound is limited. This document summarizes the current state of knowledge for both compounds, highlighting the established efficacy of Paclitaxel and the knowledge gap concerning its analogue.
Executive Summary
Paclitaxel is a potent, widely used chemotherapeutic agent with a well-documented mechanism of action and proven cytotoxic activity against a broad range of cancer cell lines. In contrast, this compound, a related diterpenoid found in Taxus baccata, remains largely uncharacterized in terms of its anti-cancer properties. Currently, there is a notable absence of published experimental data directly comparing the cytotoxic efficacy of these two compounds. This guide, therefore, presents a comprehensive review of Paclitaxel's cytotoxic profile and the general principles of taxane structure-activity relationships, which may offer a preliminary framework for assessing the potential of this compound.
Paclitaxel: A Benchmark in Microtubule-Targeting Chemotherapy
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Quantitative Cytotoxicity Data for Paclitaxel
The half-maximal inhibitory concentration (IC50) of Paclitaxel varies depending on the cancer cell line and the duration of exposure. The following table summarizes representative IC50 values from the literature.
| Cancer Cell Line | Tissue of Origin | IC50 (nM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 10 | 24 - 72 |
| HeLa | Cervical Adenocarcinoma | 5 - 20 | 24 - 48 |
| A549 | Lung Carcinoma | 10 - 50 | 48 - 72 |
| OVCAR-3 | Ovarian Adenocarcinoma | 2 - 15 | 24 - 96 |
| PC-3 | Prostate Adenocarcinoma | 5 - 25 | 48 |
Note: These values are approximate and can vary based on experimental conditions.
This compound: An Unexplored Analogue
To date, there is a significant lack of publicly available data on the cytotoxic activity of this compound against any cancer cell lines. While its structural similarity to other taxanes suggests it might interact with microtubules, this has not been experimentally verified. Without in vitro studies, any comparison to Paclitaxel's potency remains speculative.
Experimental Protocols for Cytotoxicity Assessment
Standard assays are employed to determine the cytotoxic effects of compounds like Paclitaxel. The following provides a generalized methodology for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Paclitaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow of the MTT cytotoxicity assay.
Signaling Pathways in Paclitaxel-Induced Apoptosis
Paclitaxel-induced mitotic arrest triggers a cascade of signaling events that converge on the apoptotic machinery. Key pathways involved include the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of the Bcl-2 family of proteins, leading to caspase activation and programmed cell death.
Simplified signaling pathway of Paclitaxel-induced apoptosis.
Structure-Activity Relationship (SAR) of Taxanes: A General Perspective
The cytotoxic activity of taxanes is highly dependent on their chemical structure. Key structural features that influence activity include:
-
The C13 side chain: Essential for binding to β-tubulin.
-
The oxetane (B1205548) ring: Crucial for maintaining the conformational rigidity required for activity.
-
Substituents at C2, C7, C9, and C10: Modifications at these positions can significantly impact potency, water solubility, and resistance profiles.
The specific substitutions in this compound (deacetylation at C9 and loss of the benzoyl group at C10, with a benzoyl group at C9) would likely alter its binding affinity for tubulin compared to Paclitaxel. However, without experimental data, the precise effect on its cytotoxic potential cannot be determined.
Conclusion and Future Directions
Paclitaxel remains a cornerstone of cancer chemotherapy with well-defined cytotoxic properties. While this compound is a structurally related taxane, there is a critical lack of research into its biological activity. To ascertain its potential as a cytotoxic agent and to enable a direct comparison with Paclitaxel, comprehensive in vitro studies are required. Future research should focus on:
-
Evaluating the cytotoxicity of this compound across a panel of human cancer cell lines using standardized assays.
-
Investigating its mechanism of action, including its effects on microtubule dynamics and the induction of apoptosis.
-
Elucidating the signaling pathways modulated by this compound in cancer cells.
Such studies are essential to determine if this compound holds any promise as a novel anti-cancer agent.
Independent Validation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A's Biological Effects: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the biological effects of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A against other taxane-based compounds, supported by established experimental protocols for independent validation. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a diterpenoid compound belonging to the taxane (B156437) family, which includes prominent anticancer agents like Paclitaxel and Docetaxel.[1][2] While the chemical properties of this compound are documented, comprehensive studies detailing its specific biological effects and comparing them directly to other taxanes are not extensively available in the public domain. This guide outlines the standard methodologies to independently assess its efficacy and mechanism of action, drawing parallels with the known activities of established taxanes.
Comparative Biological Activities of Taxanes
Taxanes are known to exert their anticancer effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The following table summarizes the key biological effects that should be evaluated for this compound and provides a framework for comparison with other taxanes.
| Biological Effect | Assay | Expected Outcome for Active Taxanes |
| Cytotoxicity | MTT Assay | Dose-dependent decrease in cell viability (IC50 value) |
| Microtubule Stabilization | Tubulin Polymerization Assay | Promotion of tubulin polymerization |
| Cell Cycle Arrest | Flow Cytometry (DNA content) | Accumulation of cells in the G2/M phase of the cell cycle |
| Induction of Apoptosis | Western Blot for Apoptotic Markers | Increased expression of cleaved caspases and PARP |
Experimental Protocols for Validation
To facilitate independent validation, detailed protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate overnight.[3]
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a reference taxane (e.g., Paclitaxel) for 24-72 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[4][5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[3]
Microtubule Dynamics: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[6]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.[7][8]
-
Compound Addition: Add different concentrations of this compound or a control compound.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.[6][7]
-
Data Acquisition: Monitor the increase in fluorescence or absorbance (turbidity) over time, which corresponds to the rate of microtubule formation.[6][9]
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[10]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[11][12]
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and RNase removes RNA to ensure specific DNA staining.[10][12][13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10][14]
Apoptosis Induction: Western Blot Analysis
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.[15]
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total proteins.[16]
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Immunoblotting: Probe the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3 and cleaved PARP, followed by incubation with a secondary antibody.[15]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[16] The intensity of the bands indicates the level of protein expression.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these validation experiments and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
- 1. CAS 227011-48-5 | 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A [phytopurify.com]
- 2. This compound | C31H40O10 | CID 5316351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comparative framework for understanding the potential cross-reactivity of the novel taxane (B156437) derivative, 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of well-characterized taxanes—paclitaxel (B517696) and docetaxel (B913)—to offer a predictive comparison and detailed experimental protocols for researchers and drug development professionals.
Introduction to Taxane Cross-Reactivity
Taxanes are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] While highly effective, hypersensitivity reactions and the development of resistance are significant clinical challenges.[1][2] Cross-reactivity, where antibodies or cellular responses are triggered by structurally similar compounds, is a key concern in the development of new taxane analogs. Understanding the cross-reactivity profile of a novel compound like this compound is crucial for predicting its immunogenic potential and ensuring the specificity of targeted therapies and diagnostic assays.
Comparative Cross-Reactivity of Clinically Approved Taxanes
To establish a baseline for comparison, the following table summarizes the known cross-reactivity between the widely used taxanes, paclitaxel and docetaxel. This data is primarily derived from clinical observations of hypersensitivity reactions.
| Compound | Cross-Reactivity with Paclitaxel | Cross-Reactivity with Docetaxel | Key Structural Differences from this compound |
| Paclitaxel | N/A | High (up to 90% in patients with paclitaxel hypersensitivity)[3][4] | Differs in the acyl groups at C9 and C10, and the benzoyl group at C2. |
| Docetaxel | High (41% of patients with docetaxel hypersensitivity also react to paclitaxel)[5][6] | N/A | Possesses a tert-butoxycarbonyl group at C13 instead of a benzoyl group. Differs in acyl groups at C9 and C10. |
| Cabazitaxel (B1684091) | Lower affinity for P-glycoprotein compared to paclitaxel and docetaxel, suggesting potential for reduced cross-resistance.[1] | Effective in some docetaxel-resistant tumors.[1] | Contains methoxy (B1213986) groups at C7 and C10, which reduce its affinity for P-glycoprotein.[1] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol details a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify the cross-reactivity of this compound with anti-taxane antibodies. This method is adapted from established immunoassay techniques for taxane analysis.[7][8][9][10][11][12][13]
Objective: To determine the concentration of this compound that inhibits 50% of the binding (IC50) of a known taxane-antibody interaction and compare it to the IC50 of other taxanes.
Materials:
-
96-well microtiter plates
-
Anti-taxane monoclonal antibody (specific to a common taxane core or a specific analog like paclitaxel)
-
Paclitaxel-horseradish peroxidase (HRP) conjugate (or other suitable enzyme-conjugated taxane)
-
This compound
-
Paclitaxel, Docetaxel (as reference compounds)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of anti-taxane monoclonal antibody (1-10 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound and the reference taxanes (paclitaxel, docetaxel) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the paclitaxel-HRP conjugate for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the competitor concentration for each compound.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity of this compound relative to the reference compound (e.g., paclitaxel) using the formula:
-
% Cross-Reactivity = (IC50 of reference compound / IC50 of test compound) x 100
-
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential biological implications of this compound, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
Caption: Potential Signaling Pathways of Taxanes.
Discussion of Potential Signaling Pathways
While the primary mechanism of action for taxanes is the stabilization of microtubules, leading to mitotic arrest and apoptosis, studies have shown that different taxanes can modulate distinct signaling pathways. For instance, paclitaxel has been shown to primarily affect the actin cytoskeleton, focal adhesion pathway, and tyrosine-protein kinases.[14][15] In contrast, docetaxel appears to influence cell surface receptor signaling, cytokine-cytokine receptor interactions, and cell cycle regulation more directly.[14][15]
Given its unique structure, this compound may exhibit a distinct profile of pathway modulation. Cross-reactivity studies, coupled with broader cellular assays, will be essential to elucidate its specific mechanism of action and potential for off-target effects.
Conclusion
The development of novel taxane derivatives like this compound holds promise for overcoming existing limitations in cancer therapy. A thorough understanding of its cross-reactivity profile is a prerequisite for successful clinical translation. The comparative data and detailed experimental protocol provided in this guide offer a robust framework for initiating these critical investigations. Researchers are encouraged to adapt and validate these methods to generate the specific data needed to advance the development of this and other next-generation taxanes.
References
- 1. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-sensitivity between paclitaxel and docetaxel in a women's cancers program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-sensitivity between taxanes in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an enzyme-linked immunosorbent assay system to determine the presence of antibodies specific for taxane structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a very sensitive luminescence assay for the measurement of paclitaxel and related taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Assay Procedure for Competitive-ELISA [elabscience.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. DNA microarray reveals different pathways responding to paclitaxel and docetaxel in non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA microarray reveals different pathways responding to paclitaxel and docetaxel in non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxoids from Diverse Taxus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Taxus represents a critical source of potent anticancer compounds known as taxoids. Paclitaxel, the progenitor of this class, and its analogues have revolutionized chemotherapy. However, the distribution and concentration of these valuable metabolites vary significantly among different Taxus species. This guide provides a comprehensive comparative analysis of key taxoids across several prominent Taxus species, supported by experimental data and detailed methodologies to aid in the selection of promising candidates for research and drug development.
Comparative Analysis of Taxoid Content
The yield of principal taxoids—paclitaxel, cephalomannine, baccatin (B15129273) III, and 10-deacetylbaccatin III (10-DAB III)—is a crucial factor in selecting a Taxus species for further investigation. The following table summarizes the quantitative data on the content of these taxoids in various Taxus species, primarily from their needles, which allows for a renewable resource. It is important to note that taxoid content can be influenced by factors such as the age of the tree, the specific part of the plant analyzed, the geographical location, and the time of harvest.[1][2]
| Taxus Species | Paclitaxel (mg/g dry weight) | Cephalomannine (mg/g dry weight) | Baccatin III (mg/g dry weight) | 10-Deacetylbaccatin III (mg/g dry weight) |
| T. baccata | 0.002 - 0.025[2] | Present, but concentration varies[3] | Present, but concentration varies[3] | Up to 4.8[4] |
| T. brevifolia | 0.01 - 0.05% in bark[5] | Present, but concentration varies[1][3] | Present, but concentration varies[1][3] | 0.0774 - 0.2976[6] |
| T. canadensis | Similar to other species[7] | Present[8] | Present[9] | Abundant[8] |
| T. chinensis | Data not uniformly available | Data not uniformly available | Data not uniformly available | Data not uniformly available |
| T. cuspidata | 1.67[10] | Present[4] | 0.65[10] | 0.80 (as 10-DAP)[10] |
| T. media | 1.22[10] | Present[11] | Data not uniformly available | Lowest among compared species[4] |
| T. wallichiana | Variable[12] | Present[12][13] | Present[13] | 0.2476 - 0.5949[6] |
Performance Data: Cytotoxic Activity of Taxus Species Extracts
The ultimate measure of performance for these naturally derived compounds is their efficacy in inhibiting cancer cell growth. The cytotoxic activity of crude extracts from different Taxus species provides a preliminary indication of their potential therapeutic value. The following table presents the 50% inhibitory concentration (IC50) values of various Taxus extracts against a panel of human cancer cell lines.
| Taxus Species | Cancer Cell Line | IC50 (µg/mL) |
| T. baccata (methanolic extract) | MCF-7 (Breast) | ~8[10] |
| A549 (Lung) | ~12[10] | |
| HeLa (Cervical) | ~15[10] | |
| T. sumatrana (bark extract) | HeLa (Cervical) | 8.94[14] |
| T47D (Breast) | 5.80[14] | |
| MCF-7/HER2 (Breast) | 7.46[14] | |
| T. sumatrana (leaf extract) | HeLa (Cervical) | 5.93[14] |
| T47D (Breast) | 4.86[14] | |
| MCF-7/HER2 (Breast) | 10.60[14] | |
| T. wallichiana var. chinensis (aqueous extract) | A549 (Lung) | 0.74 (24h), 0.42 (48h), 0.22 (72h)[15] |
| HCC827 (Lung) | 1.89 (24h), 1.06 (48h), 0.68 (72h)[15] |
Experimental Protocols
Extraction of Taxoids from Taxus Needles
This protocol outlines a general procedure for the extraction of taxoids from the needles of Taxus species, which can be adapted based on specific research requirements.
-
Sample Preparation: Collect fresh, healthy needles from the Taxus tree. Dry the needles at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried needles into a fine powder using a mechanical grinder.
-
Extraction:
-
Weigh a known amount of the powdered needle sample (e.g., 10 g).
-
Place the powder in a flask and add a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[15] The solvent-to-sample ratio should be sufficient to ensure complete immersion (e.g., 10:1 v/w).
-
Perform the extraction using a method such as maceration, sonication, or Soxhlet extraction for a defined period (e.g., 24-48 hours for maceration, 30-60 minutes for sonication).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Solvent-Solvent Partitioning (Optional Clean-up):
-
Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll.
-
Separate the aqueous layer and extract it multiple times with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to isolate the taxoids.
-
Combine the organic layers and evaporate the solvent to yield a purified taxoid-rich extract.
-
Quantification of Taxoids by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of taxoids using reverse-phase HPLC.
-
Chromatographic System:
-
An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.
-
A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
-
Mobile Phase and Gradient:
-
The mobile phase typically consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[15]
-
An isocratic or gradient elution can be employed. A common gradient might start with a higher proportion of solvent A, gradually increasing the proportion of solvent B to elute the taxoids based on their polarity.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of analytical standards of paclitaxel, cephalomannine, baccatin III, and 10-deacetylbaccatin III in methanol or acetonitrile.
-
Create a series of working standard solutions of known concentrations to generate a calibration curve.
-
Dissolve a known weight of the dried Taxus extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Set the column temperature (e.g., 25-30°C) and the detector wavelength (typically around 227 nm for taxoids).
-
Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.
-
Identify the taxoid peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantify the amount of each taxoid in the sample by using the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Simplified biosynthetic pathway of major taxoids.
Caption: General experimental workflow for taxoid analysis.
Caption: Logical flow for comparative analysis of Taxus species.
References
- 1. Effects of genetic, epigenetic, and environmental factors on taxol content in Taxus brevifolia and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical studies on Taxus canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxoids from the needles of the Canadian yew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One moment, please... [jchr.org]
- 11. jchr.org [jchr.org]
- 12. tandfonline.com [tandfonline.com]
- 13. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway [frontiersin.org]
Confirming the absolute stereochemistry of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical determinant of the biological activity of complex natural products. For taxane (B156437) diterpenoids, a class of potent anticancer agents isolated from yew trees (Taxus species), the correct stereochemical assignment is paramount for understanding structure-activity relationships and for the development of synthetic analogues. This guide provides a comparative overview of the primary experimental methods used to determine the absolute stereochemistry of these intricate molecules, with a focus on 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.
While the absolute stereochemistry of this compound has been established as [(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate, obtaining the primary experimental data from its initial isolation and structure elucidation has proven challenging. Therefore, this guide will utilize data from closely related taxane diterpenoids to illustrate the application and comparison of key stereochemical determination techniques.
Methods for Determining Absolute Stereochemistry
The determination of the absolute configuration of complex molecules like taxane diterpenoids relies on a combination of spectroscopic and crystallographic techniques. The most definitive method is single-crystal X-ray crystallography. However, when suitable crystals cannot be obtained, chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), along with nuclear magnetic resonance (NMR) techniques like the modified Mosher's method, provide invaluable information.
Comparison of Experimental Techniques
The following table summarizes the key features and data outputs of the most common methods for determining absolute stereochemistry.
| Technique | Principle | Sample Requirements | Data Output | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Precise atomic coordinates, bond lengths, and angles; Flack parameter for absolute configuration. | Unambiguous determination of absolute stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. | Solution of the pure enantiomer. | ECD spectrum (Cotton effects). | High sensitivity, requires small sample amounts. | Interpretation can be complex; often requires comparison with theoretical calculations (e.g., TDDFT). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Solution of the pure enantiomer. | VCD spectrum. | Provides rich structural information, applicable to a wide range of molecules. | Lower sensitivity than ECD; requires specialized equipment. |
| Modified Mosher's Method (NMR) | Derivatization of a chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters, followed by ¹H NMR analysis. | Pure chiral secondary alcohol. | Differences in ¹H NMR chemical shifts (Δδ) between the (S)- and (R)-MTPA esters. | Does not require crystallization; applicable to molecules with secondary hydroxyl groups. | Requires a chiral secondary alcohol; derivatization can be challenging. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: The purified taxane diterpenoid is dissolved in a suitable solvent or solvent mixture (e.g., methanol/chloroform, acetone/hexane) and allowed to slowly evaporate at a constant temperature. Vapor diffusion or liquid-liquid diffusion techniques can also be employed to promote crystal growth.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates. The absolute stereochemistry is determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A solution of the purified taxane diterpenoid of known concentration is prepared in a transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range (e.g., 200-400 nm). The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The experimental ECD spectrum is compared with the theoretically calculated spectrum for a chosen absolute configuration. The theoretical spectrum is typically obtained using time-dependent density functional theory (TDDFT) calculations. A good match between the experimental and calculated spectra confirms the absolute configuration.
Modified Mosher's Method
-
Derivatization: The taxane diterpenoid containing a secondary hydroxyl group is treated separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine, DMAP) to form the corresponding (S)- and (R)-MTPA esters.
-
Purification: The resulting diastereomeric esters are purified by chromatography (e.g., HPLC, column chromatography).
-
¹H NMR Analysis: The ¹H NMR spectra of both the (S)- and (R)-MTPA esters are recorded under identical conditions.
-
Data Analysis: The chemical shifts of protons near the newly formed ester linkage are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated. A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration of the alcohol center.
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for determining absolute stereochemistry.
Caption: Experimental workflow for determining the absolute stereochemistry of a natural product.
Caption: Logical workflow of the modified Mosher's method for absolute stereochemistry determination.
Conclusion
The determination of the absolute stereochemistry of complex natural products like this compound is a multifaceted process that often requires the application of several complementary analytical techniques. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, chiroptical and NMR-based methods provide powerful alternatives when suitable crystals are unavailable. The choice of method depends on the specific characteristics of the molecule and the available instrumentation. A thorough understanding of these techniques is essential for researchers in natural product chemistry and drug development to confidently assign the absolute stereochemistry and advance their research.
A Comparative Guide to the Bioactivity of Synthetic and Natural 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of synthetic and natural forms of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. While direct comparative studies on this specific taxane (B156437) derivative are limited, this document synthesizes available data on closely related analogs and the broader class of taxanes to offer valuable insights for research and development.
Key Findings:
Based on the fundamental principle of chemical equivalence, the bioactivity of synthetic this compound is expected to be identical to its natural counterpart, provided both are of equal purity and stereochemical configuration. The differentiation between the two forms lies primarily in their source and potential impurity profiles, which can be meticulously controlled in synthetic preparations.
This guide leverages data from closely related taxane diterpenoids, specifically derivatives of taxchinin A and other taxanes, to provide a framework for understanding the potential bioactivities of the target compound. The primary activities of interest for this class of molecules are their cytotoxic and anti-inflammatory effects.
Data Presentation: Bioactivity of Related Taxane Diterpenoids
The following tables summarize the cytotoxic and anti-inflammatory activities of compounds structurally related to this compound. This data serves as a surrogate to inform the potential efficacy of the target compound.
Table 1: Cytotoxic Activity of Taxchinin A Derivatives against A549 Human Non-Small Cell Lung Cancer Cells
| Compound | IC50 (µM) |
| 5-Oxo-13-TBDMS-taxchinin A | 0.48 |
| 5-Oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 |
| 5,13-Dioxo derivative of taxchinin A | 1.68 |
| 5-Oxo derivative of taxchinin A | 3.16 |
| Cisplatin (Reference Compound) | Not Reported |
Data sourced from a study on derivatives of taxchinin A and brevifoliol (B1200483). The study highlights that modifications on the taxane skeleton significantly influence cytotoxic activity.[1][2][3]
Table 2: Anti-inflammatory Activity of Taxusabietane A (a Diterpenoid from Taxus wallichiana)
| Assay | IC50 (µM) |
| Lipoxygenase (LOX) Inhibition | 57 ± 0.31 |
| Baicalein (Reference Compound) | 22.1 ± 0.03 |
This data from a related diterpenoid from the same genus suggests potential anti-inflammatory activity for taxane compounds.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies on this compound.
Cytotoxicity Assessment: MTT Assay
This protocol is adapted for determining the cytotoxic effects of taxane compounds on an adherent cancer cell line, such as A549 or OVCAR-3.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human cancer cell line (e.g., A549 or OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Test compound (synthetic or natural this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This protocol outlines the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
24-well plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells per well in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with the test compound only.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve using sodium nitrite.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only group.
-
Visualizations
Experimental Workflow: Cytotoxicity MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: Taxane-Induced Cytotoxicity
References
- 1. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activities of Taxusabietane A isolated from Taxus wallichiana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A Against Drug-Resistant Cancer Cell Lines: A Comparative Analysis
Introduction
The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy.[1] MDR is the phenomenon by which cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often leading to treatment failure.[2] Key mechanisms of MDR include the overexpression of drug efflux pumps like P-glycoprotein (P-gp), alterations in drug targets, and defects in apoptotic pathways.[1][3] Consequently, there is a continuous and urgent need for the discovery and development of novel therapeutic agents capable of overcoming these resistance mechanisms.
Taxanes, a class of diterpenoid compounds, are among the most important natural product-derived anticancer drugs.[4] Paclitaxel (Taxol®) and docetaxel (B913) (Taxotere®), originally isolated from the bark of the Pacific yew tree (Taxus species), are widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[4] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5] However, their efficacy can be limited by the development of MDR.[6]
Taxus baccata, the European yew, is a rich source of a diverse array of taxane (B156437) diterpenoids.[4] Among these is the compound 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A . Despite its structural relation to clinically established taxanes, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its biological activity. To date, no published studies have evaluated the cytotoxic, pro-apoptotic, or cell cycle-disrupting effects of this compound against any cancer cell lines, including those that exhibit a drug-resistant phenotype.
This guide, therefore, serves to highlight this knowledge gap and to provide a framework for the future evaluation of this and other novel taxane compounds. While direct comparative data for this compound is unavailable, this document will outline the standardized experimental protocols and comparator drugs that would be essential for such an investigation.
Comparator Anticancer Agents
A thorough evaluation of a novel compound requires comparison against established drugs. For a taxane derivative, the following would be critical comparators:
-
Paclitaxel: As the archetypal taxane, its activity profile against both sensitive and resistant cell lines is well-documented and serves as a primary benchmark.
-
Doxorubicin (B1662922): An anthracycline antibiotic and a common substrate for the P-gp efflux pump. Comparing activity against doxorubicin-resistant cell lines can indicate whether a new compound can overcome P-gp-mediated resistance.
Data Presentation: A Template for Future Research
Should experimental data for this compound become available, it would be presented in the following structured tables for clear comparison.
Table 1: Cytotoxicity (IC50) Against Drug-Sensitive and Drug-Resistant Cancer Cell Lines
| Cell Line | Type of Cancer | Resistance Mechanism | This compound (µM) | Paclitaxel (µM) | Doxorubicin (µM) | Resistance Factor (RF)¹ |
| MCF-7 | Breast Adenocarcinoma | Sensitive | Data not available | |||
| MCF-7/ADR | Breast Adenocarcinoma | P-gp overexpression | Data not available | Data not available | ||
| A549 | Lung Carcinoma | Sensitive | Data not available | |||
| A549/T | Lung Carcinoma | Taxol-resistant | Data not available | Data not available | ||
| OVCAR-8 | Ovarian Carcinoma | Sensitive | Data not available | |||
| NCI/ADR-RES | Ovarian Carcinoma | P-gp overexpression | Data not available | Data not available |
¹Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line.
Table 2: Induction of Apoptosis
| Cell Line | Treatment (Concentration) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MCF-7/ADR | Control | Data not available | Data not available |
| This compound | Data not available | Data not available | |
| Paclitaxel | |||
| A549/T | Control | Data not available | Data not available |
| This compound | Data not available | Data not available | |
| Paclitaxel |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7/ADR | Control | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | |
| Paclitaxel | ||||
| A549/T | Control | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | |
| Paclitaxel |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the data for the tables above.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound, paclitaxel, and doxorubicin for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Experimental and Logical Workflows
Caption: Workflow for evaluating the anticancer activity of a novel compound.
Caption: A potential signaling pathway for taxane-induced apoptosis.
Caption: Logical comparison of anticancer drug profiles.
Conclusion
While this compound belongs to the promising class of taxane diterpenoids, there is currently no publicly available data on its efficacy against drug-resistant cancer cell lines. The framework presented in this guide outlines the necessary experimental approach to thoroughly evaluate its potential as a novel anticancer agent. Such studies are crucial to determine if this compound can overcome common mechanisms of multidrug resistance and offer a therapeutic advantage over existing treatments. Future research in this area is warranted to unlock the potential of the vast chemical diversity found within Taxus species.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A against other microtubule inhibitors
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are pivotal to numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell morphology. Their critical role in cell division has made them a prime target for the development of anticancer therapeutics. This guide provides a comparative analysis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and other prominent microtubule inhibitors, offering a summary of their mechanisms of action, quantitative performance data, and detailed experimental protocols for their evaluation.
Introduction to Microtubule Inhibitors
Microtubule-targeting agents (MTAs) are a class of drugs that interfere with the dynamic instability of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. These agents are broadly categorized into two main classes:
-
Microtubule Stabilizing Agents: These compounds, such as the taxanes (e.g., paclitaxel (B517696) and docetaxel), bind to β-tubulin and promote the polymerization of tubulin into hyper-stable, non-functional microtubules.
-
Microtubule Destabilizing Agents: This class includes vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine) and colchicine (B1669291), which bind to tubulin and inhibit its polymerization, leading to microtubule depolymerization.
This compound
This compound is a diterpenoid compound. While its chemical structure suggests it belongs to the taxane (B156437) family of microtubule inhibitors, there is a notable lack of publicly available experimental data on its biological activity. Therefore, a direct quantitative comparison of its performance against other microtubule inhibitors is not possible at this time. Based on its structural similarity to other taxanes, it is hypothesized to function as a microtubule stabilizing agent.
Comparative Performance of Microtubule Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of well-characterized microtubule inhibitors in both biochemical and cell-based assays. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line used and the duration of drug exposure.
Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay)
| Compound | Binding Site | IC50 (µM) | Primary Effect on Microtubules |
| Paclitaxel | Taxane Site on β-tubulin | ~0.1 - 1.0 | Stabilization |
| Docetaxel | Taxane Site on β-tubulin | ~0.1 - 0.5 | Stabilization |
| Vinblastine | Vinca Domain on β-tubulin | ~0.5 - 2.0 | Destabilization |
| Colchicine | Colchicine Site on β-tubulin | ~1.0 - 5.0 | Destabilization |
| This compound | Presumed Taxane Site | Data Not Available | Presumed Stabilization |
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines (MTT Assay)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Paclitaxel | 2.5 - 10 nM | 5 - 20 nM | 2 - 15 nM |
| Docetaxel | 1 - 5 nM | 2 - 10 nM | 1 - 10 nM |
| Vinblastine | 1 - 10 nM | 2 - 15 nM | 1 - 12 nM |
| Colchicine | 5 - 50 nM | 10 - 100 nM | 10 - 80 nM |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Mechanisms of Action
Microtubule inhibitors trigger a cascade of signaling events that culminate in apoptosis. While the initial interaction with tubulin differs, the downstream pathways share common elements.
Taxane-Induced Signaling Pathway
Taxanes, by promoting microtubule stabilization, activate the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest triggers the intrinsic apoptotic pathway through the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately leading to caspase activation. The c-Jun N-terminal kinase (JNK) pathway is also implicated in taxane-induced apoptosis.[1]
Vinca Alkaloid-Induced Signaling Pathway
Vinca alkaloids bind to the vinca domain on β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest. This disruption of microtubule dynamics can also activate the NF-κB signaling pathway, which has been shown to play a role in mediating vinca alkaloid-induced apoptosis.[1][2]
Colchicine-Induced Signaling Pathway
Colchicine binds to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and can induce apoptosis through the activation of the p38 MAPK signaling pathway and the intrinsic mitochondrial pathway, involving the upregulation of Bax and downregulation of Bcl-2.[3][4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparative evaluation of microtubule inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP and glycerol). Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions. To initiate the reaction, add the tubulin solution.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with a microtubule inhibitor.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the microtubule inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of microtubule inhibitors on the cellular microtubule network.
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Treatment: Treat cells with the desired concentration of the microtubule inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde or methanol (B129727) and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Antibody Incubation: Incubate with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Conclusion
This guide provides a framework for the comparative analysis of microtubule inhibitors. While comprehensive data is available for established compounds like paclitaxel, docetaxel, vinblastine, and colchicine, further research is critically needed to elucidate the biological activity and therapeutic potential of novel agents such as this compound. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safe Disposal of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: A Procedural Guide
The proper disposal of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, a taxane (B156437) diterpenoid, is crucial for maintaining laboratory safety and environmental protection. Although this compound may be considered non-hazardous for transport, its disposal requires adherence to specific protocols for chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance-specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) guidelines. Personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat or protective gown
-
Respiratory protection if there is a risk of dust formation[1]
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
-
Waste Identification and Classification:
-
As a taxane diterpenoid, this compound may be classified as cytotoxic waste, similar to other antineoplastic agents.[2] All materials contaminated with this compound, including personal protective equipment (PPE), contaminated labware, and spill cleanup materials, should be treated as hazardous chemical waste.[3][4]
-
-
Waste Segregation:
-
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[3]
-
Solid Waste: Place all solid waste, including unused compounds, contaminated gloves, gowns, and absorbent pads, into a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: If the compound is in a solution, do not dispose of it down the drain.[1] Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated puncture-proof sharps container that is also labeled as containing cytotoxic waste.[5]
-
-
Container Management:
-
All waste containers must be kept tightly closed except when adding waste.[1]
-
Label each container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the waste was first added to the container.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[3]
-
-
Disposal Arrangement:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management provider.[4]
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Restrict access to the spill area to prevent further contamination.
-
Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.[1]
-
Contain the Spill: For solid spills, carefully sweep or shovel the material and place it in a suitable, closed container for disposal, avoiding dust creation.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate decontaminating solution as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Quantitative Data Summary
While a specific Safety Data Sheet with extensive quantitative data for this compound is not publicly available, the following table summarizes general considerations for taxane diterpenoids and cytotoxic compounds.
| Parameter | Guideline | Source |
| Storage Temperature | Long-term: -20°C, Short-term: 2-8°C | [1] |
| Waste Container Residue Limit | For non-acute hazardous waste, a container is considered "empty" if no more than 2.5 cm (1 in.) of residue remains, or 3% by weight for containers less than 110 gallons. | [6] |
| PPE Requirement | Minimum: Gloves, gown/lab coat, and eye protection. | [5] |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. The taxane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. glyconllc.com [glyconllc.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
Essential Safety Protocols for Handling 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
A thorough risk assessment should be conducted before any handling of this compound to identify potential hazards.[2] All personnel must receive training on the risks and the specific precautions required.[2]
Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of appropriate PPE.[3] Given the cytotoxic nature of related compounds, a comprehensive PPE strategy is required.[4][5] This includes protection for the hands, body, eyes, and respiratory system.
| Protection Type | Specification | Rationale & Citation |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[6] | Prevents skin contact and absorption. Double gloving provides an extra barrier against contamination.[4] Vinyl gloves are not suitable.[7] |
| Body Protection | Disposable, solid-front, back-closure gown made of polyethylene-coated polypropylene.[3][6] | Resists permeability by hazardous drugs. Lab coats made of absorbent materials are inappropriate.[3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[3][8] | Protects against splashes and aerosols to the eyes and mucous membranes.[9] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher, fit-tested for the user.[4][6] | Required when handling the solid (powder) form to prevent inhalation of aerosolized particles.[10] |
| Shoe & Hair Covers | Two pairs of disposable shoe covers and a bouffant cap covering all hair.[4][5] | Minimizes tracking of contaminants outside the designated handling area and protects from residue.[6] |
Operational Plan: Step-by-Step Handling Protocol
Handling of this compound should occur within a dedicated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[1]
Preparation
-
Designate Area: Cordon off a specific area for handling the compound. Ensure a cytotoxic spill kit is readily available.[1]
-
Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad.[11]
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, and waste containers, before beginning work.
Procedure
-
Don PPE: Put on all required PPE in the correct order (shoe covers, hair cover, mask, goggles/face shield, inner gloves, gown, outer gloves). The outer gloves should go over the gown's cuff.[4]
-
Handle Compound: Carefully weigh and handle the compound within the containment device to prevent generating dust or aerosols.[10]
-
Post-Handling: After the procedure, wipe down all surfaces and equipment with an appropriate deactivating agent.[7] Place all contaminated disposable items into a designated cytotoxic waste container.[11]
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown and other equipment. Dispose of all PPE as cytotoxic waste.[4]
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[12] Improper disposal can pose a significant risk to personnel and the environment.
Waste Segregation and Collection
-
Trace Waste: Items with minimal residual contamination (<3% by weight), such as used gloves, gowns, absorbent pads, and empty vials, should be collected in designated yellow chemotherapy waste containers.[13]
-
Bulk Waste: Unused or expired compounds, grossly contaminated items, and spill cleanup materials are considered bulk waste. These must be collected in black RCRA hazardous waste containers.[13]
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-proof, properly labeled sharps container for cytotoxic waste.[14][15]
Final Disposal
All cytotoxic waste must be disposed of through a licensed hazardous waste management company. High-temperature incineration is the required method of destruction for cytotoxic and cytostatic wastes.[12][15] Under no circumstances should this waste be disposed of in regular trash or down the drain.[14]
// Nodes for waste sources ppe [label="Used PPE\n(Gloves, Gown, etc.)", fillcolor="#FFFFFF"]; labware [label="Contaminated Labware\n(Vials, Pipettes, Pads)", fillcolor="#FFFFFF"]; spill_cleanup [label="Spill Cleanup\nMaterials", fillcolor="#FFFFFF"]; unused_compound [label="Unused/Expired\nCompound", fillcolor="#FFFFFF"];
// Nodes for waste containers trace_container [label="Trace Waste Container\n(Yellow Bin)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; bulk_container [label="Bulk Waste Container\n(Black Bin)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Node for final disposal disposal [label="Licensed Hazardous\nWaste Disposal\n(High-Temp Incineration)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ppe -> trace_container [color="#4285F4"]; labware -> trace_container [color="#4285F4"]; spill_cleanup -> bulk_container [color="#4285F4"]; unused_compound -> bulk_container [color="#4285F4"];
trace_container -> disposal [color="#34A853"]; bulk_container -> disposal [color="#34A853"]; } .enddot Caption: Waste segregation and disposal pathway.
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. biocrick.com [biocrick.com]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. sdmedwaste.com [sdmedwaste.com]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. danielshealth.ca [danielshealth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
